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  • Product: 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride
  • CAS: 1803598-95-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-methylbenzimidamide Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, amidines (imidamides) serve as indispensable pharmacophores and versatile synthetic intermediates. 2-Chloro-N-methylbenzimidamide hydrochloride (CAS: 1803...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, amidines (imidamides) serve as indispensable pharmacophores and versatile synthetic intermediates. 2-Chloro-N-methylbenzimidamide hydrochloride (CAS: 1803584-59-9) is a highly specialized, bifunctional building block[1]. Characterized by an ortho-chloro substituted phenyl ring and an N-methylated amidine moiety, this compound is engineered for the construction of complex nitrogenous heterocycles—such as benzimidazoles, quinazolines, and pyrimidinones—and acts as a potent arginine mimetic in protease inhibitor design.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven experimental protocols, ensuring researchers can leverage this intermediate with maximum synthetic efficiency.

Structural Causality & Physicochemical Profiling

Molecular Architecture and Reactivity

The reactivity of 2-chloro-N-methylbenzimidamide is dictated by three core structural features:

  • The Amidine Core: Amidines are strong organic bases[2]. The presence of both an imine (sp2) and an amine (sp3) nitrogen allows for tautomerization and bidentate nucleophilicity, making them premier precursors for cyclization reactions.

  • The N-Methyl Substitution: Unlike primary benzamidines, the N-methyl group restricts rotational degrees of freedom and provides a defined steric vector. This is critical in drug design for occupying specific hydrophobic sub-pockets in target active sites while improving the overall lipophilicity (logP) of the final molecule.

  • The ortho-Chloro Effect: The bulky chlorine atom at the 2-position forces the amidine plane out of coplanarity with the phenyl ring to minimize steric clash. This disruption of conjugation slightly increases the electron density on the nitrogen atoms, enhancing their nucleophilicity during heterocycle synthesis.

Why the Hydrochloride Salt?

Free base amidines are highly susceptible to hydrolysis. Under aqueous conditions, water acts as a nucleophile, attacking the electrophilic central carbon of the free amidine to form an amide, releasing methylamine[3].

By supplying the compound as a hydrochloride salt , the imine nitrogen is protonated. This creates a resonance-stabilized, symmetric amidinium cation. The delocalization of the positive charge across both nitrogen atoms drastically reduces the electrophilicity of the central carbon, rendering the salt highly resistant to hydrolytic degradation and oxidative stress[3].

Quantitative Data Presentation

Table 1: Core Physicochemical Properties

ParameterValue / DescriptionAnalytical Causality
Molecular Formula C8H10Cl2N2 (C8H9ClN2 · HCl)Confirms the 1:1 stoichiometric salt form[1].
Molecular Weight 205.08 g/mol Essential for precise molar equivalent calculations.
Physical State Crystalline SolidHigh lattice energy of the salt ensures shelf stability.
Solubility Soluble in H2O, MeOH, EtOHPolar protic solvents solvate the ionic lattice effectively[3].
Insolubility Hexanes, Diethyl EtherAllows for rapid purification via anti-solvent precipitation.

Table 2: Hydrolytic Stability Profile

EnvironmentStability StatusMechanistic Reason
pH < 6 (Aqueous) Highly StableAmidinium cation is fully formed; water cannot attack.
pH 7.4 (Buffer) Moderately StableEquilibrium slightly shifts; fresh preparation is advised[3].
pH > 9 (Aqueous) Unstable (Hydrolyzes)Free base is liberated; hydroxide ions rapidly attack the core.

Mechanistic Role in Organic Synthesis

2-Chloro-N-methylbenzimidamide hydrochloride is primarily utilized in condensation and cyclization cascades. By reacting the liberated free base with bis-electrophiles (such as β-keto esters, isothiocyanates, or orthoesters), researchers can construct diverse bioactive heterocycles. For instance, condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate yields highly substituted pyrimidinones[4], while N-chlorination and subsequent base-promoted intramolecular cyclization yields benzimidazoles[5].

Pathway A 2-Chloro-N-methylbenzimidamide Hydrochloride B Free Base Liberation (Deprotonation) A->B Base (Et3N) C Nucleophilic Addition (Electrophile Attack) B->C Co-reactant D Intramolecular Cyclization (Dehydration/Elimination) C->D Heat E Target Heterocycle (e.g., Pyrimidinone) D->E

Caption: Synthetic pathway of 2-chloro-N-methylbenzimidamide to bioactive heterocycles.

Experimental Workflows: Self-Validating Protocol

To ensure scientific integrity, the following protocol for the synthesis of a substituted pyrimidinone is designed as a self-validating system . Each step includes a mechanistic rationale and an in-process control to verify success before proceeding[4].

Protocol: Synthesis of 2-(2-Chlorophenyl)-3-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one

Step 1: Controlled Base Liberation

  • Action: Suspend 2-chloro-N-methylbenzimidamide hydrochloride (1.0 mmol) in anhydrous ethanol (5 mL). Add triethylamine (Et3N) (1.2 mmol) dropwise at room temperature.

  • Causality: Et3N is a non-nucleophilic organic base. It scavenges the HCl to liberate the nucleophilic amidine free base without introducing water, thereby preventing premature hydrolysis.

  • Self-Validation: The cloudy suspension of the insoluble hydrochloride salt will transition into a clear solution as the free base is generated and dissolves.

Step 2: Electrophile Condensation

  • Action: Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 mmol) to the clear solution.

  • Causality: The primary amine of the amidine attacks the highly electrophilic ketone carbonyl, initiating the formation of the intermediate enamine/imine.

  • Self-Validation: A slight exothermic reaction may be felt. Spotting the mixture on a TLC plate (UV 254 nm) will show the emergence of a new, highly conjugated intermediate spot.

Step 3: Thermal Cyclization

  • Action: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 12 hours.

  • Causality: Heating provides the activation energy required for the secondary ring-closing attack of the imine nitrogen onto the ester carbonyl, followed by the elimination of ethanol (dehydration/aromatization).

  • Self-Validation: Monitor via TLC (50% EtOAc-hexane). The reaction is complete when the starting material spot completely disappears, validating total conversion[4].

Step 4: Isolation and Purification

  • Action: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • Causality: Removes the Et3N·HCl byproduct and unreacted electrophile, isolating the pure lipophilic heterocycle.

Protocol S1 Step 1 Neutralization S2 Step 2 Reagent Addition S1->S2 S3 Step 3 Thermal Cyclization S2->S3 S4 Step 4 Purification S3->S4

Caption: Step-by-step experimental workflow for amidine cyclization.

Conclusion

2-Chloro-N-methylbenzimidamide hydrochloride is a structurally tuned, highly stable intermediate that bridges the gap between simple building blocks and complex, bioactive heterocycles. By understanding the causality behind its salt form—specifically its protection against aqueous hydrolysis—and leveraging its dual-nitrogen nucleophilicity, researchers can execute highly efficient, self-validating syntheses in drug discovery pipelines.

References

  • Accela ChemBio. "Products - AccelaChem." accelachem.com. Available at:[1]

  • Nguyen, Thanh Binh. "N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS." clockss.org, 2012. Available at:[5]

  • Sigma-Aldrich. "Protease Inhibitor Panel (INHIB1) / Benzamidine HCl." sigmaaldrich.com. Available at:[3]

  • Frontiers. "Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis." frontiersin.org, 2021. Available at:[4]

  • Ostrowska, K., and Kolasa, A. "N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides)." thieme-connect.de. Available at:[2]

Sources

Exploratory

Synthesis of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride

An In-Depth Technical Guide to the Introduction: The Significance of N-Aryl-Substituted Amidines Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are recognized as s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Introduction: The Significance of N-Aryl-Substituted Amidines

Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are recognized as strong organic bases and versatile building blocks in medicinal chemistry and materials science.[1] The target molecule of this guide, 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride, belongs to the N-substituted aryl amidine subclass. Such structures are of significant interest to drug development professionals as they serve as key intermediates in the synthesis of various pharmacologically active compounds, including neuroleptics, sedatives, and tranquilizers.[2] The presence of a chlorinated benzene ring and a specific N-methylation pattern provides a scaffold that can be further modified to explore structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride. It is designed for researchers and scientists, offering not just a series of steps, but a detailed explanation of the underlying chemical principles, the rationale behind procedural choices, and a framework for ensuring the integrity and purity of the final product.

Comparative Analysis of Synthetic Strategies

The synthesis of N-substituted amidines has been approached through various methods over the years. For nearly a century and a half, the Pinner reaction has been the dominant and most represented method for creating simple amidines from nitriles and amines.[3] This classical two-step process is lauded for its reliability and use of readily available reagents.[1]

An alternative, more contemporary approach involves the direct activation of amines using a strong base like n-butyllithium (n-BuLi) prior to the addition of the nitrile.[4] This method can offer excellent yields, sometimes exceeding those of the Pinner synthesis, and is particularly effective for less reactive aryl amines.[4] However, it requires the use of pyrophoric and highly moisture-sensitive reagents, which necessitates stringent anhydrous conditions and specialized handling techniques, making it less suitable for standard laboratory settings.

Given its historical precedence, robustness, and avoidance of highly hazardous organometallic bases, this guide will focus on the Pinner synthesis as the method of choice. It provides a reliable and scalable pathway to the desired amidine hydrochloride salt.[5][6]

The Pinner Synthesis: A Mechanistic Deep Dive

The Pinner reaction proceeds in two distinct, mechanistically important stages. Understanding these stages is critical for troubleshooting and optimizing the reaction. The entire process is predicated on the activation of the nitrile group by acid catalysis.

Stage 1: Formation of the Imido Ester Hydrochloride (Pinner Salt)

The first stage involves the reaction of the starting nitrile (2-chlorobenzonitrile) with an anhydrous alcohol (typically ethanol) under the influence of dry hydrogen chloride gas.[6]

  • Protonation of the Nitrile: The nitrogen atom of the cyano group is protonated by HCl. This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack by Alcohol: A molecule of anhydrous ethanol attacks the activated nitrile carbon. This step is critically dependent on anhydrous conditions; the presence of water would lead to the competing and undesirable hydrolysis of the nitrile to the corresponding amide.

  • Formation of the Pinner Salt: The resulting intermediate is a stable, often crystalline imido ester hydrochloride, commonly referred to as a "Pinner Salt".[6]

Stage 2: Aminolysis to the Amidine Hydrochloride

The isolated Pinner salt is then subjected to aminolysis with methylamine.

  • Nucleophilic Attack by Amine: The primary amine (methylamine) acts as a nucleophile, attacking the imino carbon of the Pinner salt.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination and Proton Transfer: The intermediate collapses, eliminating the alcohol (ethanol) and, after a series of proton transfers, yields the final amidine product. Since the reaction is conducted in the presence of acid and the product itself is a strong base, it is isolated as the stable hydrochloride salt.

The overall mechanism is visualized in the diagram below.

Pinner_Mechanism Pinner Reaction Mechanism RCN 2-Chlorobenzonitrile ProtonatedNitrile Protonated Nitrile (Activated Electrophile) RCN->ProtonatedNitrile + HCl HCl1 HCl EtOH Ethanol PinnerSalt Imido Ester HCl (Pinner Salt) ProtonatedNitrile->PinnerSalt TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt->TetrahedralIntermediate Methylamine Methylamine (CH3NH2) FinalProduct 2-chloro-N-methylbenzene- 1-carboximidamide HCl TetrahedralIntermediate->FinalProduct - Ethanol

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 2-chlorobenzonitrile. It is imperative that all glassware is thoroughly dried and anhydrous solvents are used to ensure optimal yield and purity.

Workflow Overview

Synthesis_Workflow start Start: Assemble Dry Glassware stage1_prep Prepare Anhydrous Solution: 2-Chlorobenzonitrile & Ethanol in Diethyl Ether start->stage1_prep stage1_reaction Saturate with Dry HCl Gas at 0°C Stir Overnight at Room Temp. stage1_prep->stage1_reaction stage1_isolate Isolate Pinner Salt (Filtration) stage1_reaction->stage1_isolate stage2_prep Suspend Pinner Salt in Ethanol Cool to 0°C stage1_isolate->stage2_prep stage2_reaction Add Methylamine Solution Stir for 2-4 hours stage2_prep->stage2_reaction workup Workup: Concentrate under Vacuum stage2_reaction->workup purify Purification: Recrystallize from Ethanol/Ether workup->purify characterize Characterization: NMR, IR, Melting Point purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the two-stage Pinner synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mol)Notes
2-ChlorobenzonitrileC₇H₄ClN137.5713.76 g0.10Starting nitrile
Anhydrous EthanolC₂H₅OH46.076.9 mL0.12Reagent and solvent
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-Solvent
Hydrogen ChlorideHCl36.46Excess-Gaseous, dry
Methylamine (40% in H₂O)CH₅N31.068.5 mL~0.11Reagent
Step-by-Step Methodology

Stage 1: Synthesis of Ethyl 2-chlorobenzimidate hydrochloride (Pinner Salt)

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂), combine 2-chlorobenzonitrile (13.76 g, 0.10 mol) and anhydrous ethanol (6.9 mL, 0.12 mol).

  • Solvent Addition: Add 100 mL of anhydrous diethyl ether to dissolve the reactants.

  • HCl Gas Introduction: Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the solution with gentle stirring. The Pinner salt will begin to precipitate as a white solid. Continue bubbling HCl for approximately 1 hour or until the solution is saturated and precipitation is complete.

    • Expert Insight: The use of dry HCl is paramount. Any moisture will lead to amide formation. It is recommended to pass the HCl gas through a concentrated sulfuric acid gas-washing bottle before it enters the reaction vessel.

  • Reaction Completion: Seal the flask and allow the mixture to stir at room temperature overnight (12-16 hours) to ensure complete conversion.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the Pinner salt under vacuum to yield ethyl 2-chlorobenzimidate hydrochloride. The product should be used immediately in the next step as it can be hygroscopic.

Stage 2:

  • Reaction Setup: Suspend the crude Pinner salt from the previous step in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Cool the suspension to 0°C in an ice bath. Slowly add the methylamine solution (8.5 mL, ~0.11 mol) dropwise over 15-20 minutes. The solid will gradually dissolve as the reaction proceeds.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent (ethanol) and excess methylamine under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or viscous oil.

  • Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Final Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride, the following analytical techniques are recommended:

  • Melting Point: The pure hydrochloride salt should have a sharp, defined melting point. A broad melting range typically indicates impurities.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons: the N-methyl group (a singlet or doublet depending on coupling), aromatic protons, and the N-H protons of the amidinium ion (which may be broad and exchangeable with D₂O).

  • FT-IR Spectroscopy: The infrared spectrum should show characteristic peaks for N-H stretching (typically broad in the 3200-3400 cm⁻¹ region for the salt), C=N stretching (~1650 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry: Analysis by ESI-MS should show a parent ion peak corresponding to the mass of the free base (C₈H₉ClN₂).

Safety Precautions

  • Reagents: 2-chlorobenzonitrile is toxic and an irritant. Methylamine is corrosive and flammable. Handle all chemicals in a well-ventilated fume hood.

  • HCl Gas: Hydrogen chloride is a corrosive gas. The entire procedure involving HCl gas must be performed in a fume hood. Ensure the gas trap is effective.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.

Conclusion

This guide provides a detailed and scientifically-grounded pathway for the synthesis of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride via the Pinner reaction. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable chemical intermediate. The emphasis on anhydrous conditions and proper handling techniques is crucial for achieving high yield and purity, making this a trustworthy and reproducible method for professionals in drug development and chemical research.

References

  • Mageswaran, S., & Smith, D. L. (2010). Synthesis of N-substituted aryl amidines by strong base activation of amines. Beilstein Journal of Organic Chemistry, 6, 117. Available at: [Link]

  • Partridge, M. W. (1966). The Synthesis of N-Substituted Amidines of Potential Pharmacological Activity. Journal of Pharmacy and Pharmacology, 18(S1), 33S-36S. Available at: [Link]

  • Tuan, N. Q., et al. (2020). Chemical structures of amidines, N, N‐substituted amidines, and N, N‐substituted cyclic amidines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ostrowska, K., & Kolasa, A. (2005). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis, 22, 389-450. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Purity and Stability of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride

Abstract This technical guide provides a comprehensive analysis of the purity and stability of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride, a key intermediate in pharmaceutical synthesis. This document, inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the purity and stability of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride, a key intermediate in pharmaceutical synthesis. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's synthesis, potential impurities, degradation pathways, and robust analytical methodologies for its characterization. By synthesizing established chemical principles with field-proven insights, this guide offers a self-validating framework for ensuring the quality and integrity of this critical chemical entity. All protocols and mechanistic claims are grounded in authoritative scientific literature and regulatory guidelines.

Introduction: The Significance of Purity and Stability

2-chloro-N-methylbenzene-1-carboximidamide hydrochloride is a substituted benzamidine derivative. The amidine functional group is a prevalent motif in medicinal chemistry, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The purity and stability of this intermediate are paramount, as any impurities or degradation products can have a profound impact on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).

This guide provides a foundational understanding of the critical quality attributes of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride, with a focus on practical, scientifically-sound methodologies for its assessment.

Synthesis and Potential Process-Related Impurities

A common and efficient method for the synthesis of N-substituted benzamidines is the Pinner reaction.[1][2] This reaction provides a logical framework for predicting potential process-related impurities.

Pinner_Synthesis 2-chlorobenzonitrile 2-chlorobenzonitrile Imido_Ester_HCl Ethyl 2-chlorobenzene-1-carboximidate hydrochloride (Pinner Salt) 2-chlorobenzonitrile->Imido_Ester_HCl Step 1 Ethanol_HCl Ethanol, HCl (gas) Ethanol_HCl->Imido_Ester_HCl Final_Product 2-chloro-N-methylbenzene-1- carboximidamide hydrochloride Imido_Ester_HCl->Final_Product Step 2 Methylamine Methylamine Methylamine->Final_Product

Caption: Proposed Pinner reaction synthesis of the target compound.

2.1. Predicted Process-Related Impurities

Based on the Pinner synthesis, the following impurities could be present in the final product. Adherence to the International Council for Harmonisation (ICH) Q3A(R2) guidelines is essential for the identification and control of these impurities.[3][4]

Impurity NameStructureOrigin
IMP-1: 2-chlorobenzonitrile2-Cl-Ph-CNUnreacted starting material
IMP-2: MethylamineCH₃NH₂Excess reagent
IMP-3: Ethyl 2-chlorobenzene-1-carboximidate2-Cl-Ph-C(=NH)OEtUnreacted intermediate
IMP-4: 2-chlorobenzamide2-Cl-Ph-CONH₂Hydrolysis of the imido ester intermediate or the final product

Stability and Degradation Pathways

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods, as mandated by ICH Q1A(R2) guidelines.[5][6] The primary degradation pathway for amidine hydrochlorides is hydrolysis.[7][8]

Degradation_Pathways Parent_Compound 2-chloro-N-methylbenzene-1- carboximidamide hydrochloride Hydrolysis Hydrolysis (Acidic or Basic Conditions) Parent_Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Parent_Compound->Photodegradation Oxidation Oxidation (e.g., H₂O₂) Parent_Compound->Oxidation Thermal_Degradation Thermal Stress Parent_Compound->Thermal_Degradation Degradant_A 2-chlorobenzamide Hydrolysis->Degradant_A Degradant_B Methylamine Hydrolysis->Degradant_B Photolytic_Products Complex mixture of photolytic products Photodegradation->Photolytic_Products Oxidative_Products N-oxide and other oxidized species Oxidation->Oxidative_Products Thermal_Products Potential decomposition products Thermal_Degradation->Thermal_Products

Caption: Predicted degradation pathways for the target compound.

3.1. Hydrolytic Degradation

The C=N double bond in the amidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding amide and amine.[8][9]

  • Acid-Catalyzed Hydrolysis: Protonation of one of the nitrogen atoms makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbon atom of the C=N bond initiates the hydrolysis.

3.2. Photodegradation

Aromatic amines and related compounds can undergo photodegradation upon exposure to light.[10] The mechanism can be complex, involving photo-oxidation and the formation of radical species.

3.3. Oxidative Degradation

The nitrogen atoms in the amidine group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

3.4. Thermal Degradation

While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.

Analytical Methodologies for Purity and Stability Assessment

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive assessment of the purity and stability of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity and quantifying impurities and degradation products. A stability-indicating method must be developed and validated.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate, pH 10.5) and an organic modifier (e.g., acetonitrile and methanol).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 218 nm.[11]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for the identification and quantification of volatile impurities, such as residual solvents and low molecular weight starting materials (e.g., methylamine).

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., basic deactivated).[12]

  • Carrier Gas: Helium.

  • Injector: Split/splitless injector.

  • Oven Program: A temperature gradient program to separate volatile components.

  • MS Detector: Electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent and, if necessary, perform derivatization to improve volatility and chromatographic performance.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the main component and any isolated, unknown impurities or degradation products. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: NMR Analysis

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire standard ¹H NMR spectra to observe the chemical shifts, coupling constants, and integration of the protons.

  • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra to identify all unique carbon atoms in the molecule.

  • 2D NMR: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structure confirmation.

4.4. Forced Degradation Study Protocol

A forced degradation study should be conducted to demonstrate the stability-indicating nature of the analytical methods.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidation Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Photostability Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[13]
Thermal Stress Expose the solid sample to 80°C for 48 hours.

Conclusion

The purity and stability of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride are critical quality attributes that must be rigorously controlled and monitored. A thorough understanding of its synthesis via the Pinner reaction allows for the prediction of potential process-related impurities. The primary degradation pathway is hydrolysis, leading to the formation of 2-chlorobenzamide and methylamine. A combination of stability-indicating HPLC, GC-MS, and NMR spectroscopy provides a robust analytical framework for the comprehensive characterization of this important pharmaceutical intermediate. Adherence to ICH guidelines is essential throughout the development and manufacturing process to ensure the quality, safety, and efficacy of the final drug product.

References

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Oxford Academic. (2011). Synthesis of N-Substituted Amidines of Potential Pharmacological Activity. [Link]

  • Scholars' Bank. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. [Link]

  • ResearchGate. (2025). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. [Link]

  • NIH. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]

  • SID.ir. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. [Link]

  • PubMed. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•-). [Link]

  • NIH. (2014). The nonenzymatic decomposition of guanidines and amidines. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]

  • PubMed. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. [Link]

  • ACS Publications. (2013). The Nonenzymatic Decomposition of Guanidines and Amidines. [Link]

  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE AND CETYLPIRIDINIUM CHLORIDE IN ORAL SPRAY SOLUTION. [Link]

  • ScienceDirect. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • NIH. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • NCBI Bookshelf. (2001). ANALYTICAL METHODS - Toxicological Profile for Benzidine. [Link]

  • ResearchGate. (2025). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. [Link]

  • ACS Publications. (n.d.). The Chemistry of the Amidines. [Link]

  • ResearchGate. (2025). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link]

  • MDPI. (2002). Effect of Dissolved Humic Substances on the Photochemical Degradation Rate of 1-Aminopyrene and Atrazine. [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. [Link]

  • PubMed. (2024). A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry Stack Exchange. (2019). Hydrolysis of an amidine derivative under acidic conditions. [Link]

  • Agilent. (n.d.). Analysis of impurities in ethylene diamine. [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Carboxamide Compounds in Complex Matrices

Executive Overview & Mechanistic Context Carboxamides represent a highly significant class of chemical compounds, predominantly utilized as Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., boscalid, penthiopyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Context

Carboxamides represent a highly significant class of chemical compounds, predominantly utilized as Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., boscalid, penthiopyrad, fluxapyroxad) to protect agricultural yields, and occasionally as pharmaceutical agents or metabolites (e.g., 5-amino-4-imidazole-carboxamide)[1]. Due to their widespread application and potential ecological persistence, global regulatory agencies mandate rigorous, high-throughput monitoring of carboxamide residues in food, environmental, and biological matrices to mitigate toxicological risks[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction has emerged as the gold standard for this analysis[3]. As a Senior Application Scientist, I have designed this protocol to be a self-validating analytical system. It not only provides step-by-step instructions but also explains the physicochemical causality behind each methodological choice, ensuring you achieve sub-part-per-billion (ppb) sensitivity while systematically eliminating matrix-induced ion suppression.

Scientific Principles & Experimental Causality

To build a robust method, we must understand the behavior of the analytes at each stage of the workflow:

  • Sample Preparation (Modified QuEChERS): Carboxamides are moderately lipophilic molecules (Log Kow​ ranging from 0.8 to 3.0)[4]. Initial extraction with acetonitrile (MeCN) is chosen because it efficiently solubilizes these compounds while simultaneously precipitating matrix proteins. The addition of anhydrous MgSO4​ and NaCl induces a critical "salting-out" effect, driving the phase separation and forcing the carboxamides into the upper organic layer. Subsequent dispersive Solid Phase Extraction (dSPE) utilizing Primary Secondary Amine (PSA) and C18 sorbents is employed to selectively strip out organic acids, sugars, and lipophilic interferences without retaining the target analytes[3].

  • Chromatographic Separation: A reversed-phase sub-2 µm C18 column is utilized to achieve ultra-high-performance separation. The mobile phase consists of water and methanol (or MeCN) buffered with 2 mM ammonium formate and 0.1% formic acid. Causality: The acidic modifier ensures the carboxamide nitrogen remains protonated, dramatically enhancing ionization efficiency in the source. Concurrently, ammonium formate standardizes the ionic strength and actively suppresses peak tailing by masking residual silanols on the silica stationary phase[4].

  • Mass Spectrometry (MRM): Electrospray Ionization in positive mode (ESI+) generates [M+H]+ precursor ions. Multiple Reaction Monitoring (MRM) targets specific collision-induced dissociation (CID) pathways—typically the cleavage of the amide bond—providing absolute structural specificity and filtering out background chemical noise[5].

Step-by-Step Experimental Protocol

This protocol is optimized for the extraction and quantification of carboxamides from complex agricultural matrices (e.g., fruits, cereals, or animal-origin foods).

Reagents & Materials
  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Modifiers: Ammonium formate (LC-MS grade), Formic acid (98% purity).

  • QuEChERS Extraction Salts: 4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • dSPE Cleanup Sorbents: 150 mg MgSO4​ , 25 mg PSA, 25 mg C18.

  • Standards: Analytical grade Boscalid, Penthiopyrad, and Fluxapyroxad. Note: The use of isotopically labeled internal standards (e.g., Boscalid-d4) is strictly required to self-validate the recovery and correct for matrix effects.

Phase 1: Sample Extraction (Salting-Out Partitioning)
  • Cryogenic Homogenization: Mill 10.0 g of the sample matrix to a fine powder using liquid nitrogen. Causality: Maximizes surface area and instantly halts enzymatic degradation of analytes.

  • Solvent Addition: Transfer the homogenate to a 50 mL PTFE centrifuge tube. Add 10.0 mL of MeCN spiked with the internal standard mixture (e.g., 50 ng/mL). Vortex vigorously for 1 minute.

  • Phase Separation: Add the QuEChERS extraction salts. Shake immediately and vigorously for 2 minutes. Causality: Immediate shaking prevents the exothermic hydration of MgSO4​ from forming localized agglomerates, ensuring uniform cellular disruption and efficient partitioning into the MeCN phase.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4°C to yield a distinct separation between the organic and aqueous phases.

Phase 2: dSPE Cleanup
  • Aliquot Transfer: Transfer 1.5 mL of the upper MeCN layer into a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents.

  • Interference Removal: Vortex for 1 minute. Causality: The PSA sorbent acts as a weak anion exchanger to remove polar organic acids and pigments, while the C18 sorbent traps non-polar lipids that would otherwise foul the MS source.

  • Centrifugation: Centrifuge at 10,000 rpm for 3 minutes.

  • Injection Preparation: Transfer 0.5 mL of the purified supernatant to an LC autosampler vial and dilute with 0.5 mL of the initial mobile phase (10% MeCN in water). Causality: Diluting the strong extraction solvent (MeCN) with the weaker aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) at the head of the analytical column.

Phase 3: LC-MS/MS Instrumental Analysis
  • Injection: Inject 2.0 µL onto a UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution Profile:

    • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 2 mM Ammonium Formate + 0.1% Formic Acid.

    • Gradient: 0–1 min (10% B), 1–5 min (linear ramp to 95% B), 5–7 min (hold at 95% B to wash lipophilic residues), 7–7.1 min (drop to 10% B), 7.1–10 min (column equilibration). Flow rate: 0.4 mL/min.

  • MS/MS Detection: Operate the Triple Quadrupole Mass Spectrometer in ESI+ MRM mode. Set the capillary voltage to 3.5 kV, source temperature to 150°C, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

Quantitative Data & Method Validation

A self-validating analytical method must be rigorously evaluated for Linearity, Limit of Quantitation (LOQ), Recovery, and Matrix Effects (ME) in accordance with SANTE guidelines[3][4]. The tables below summarize the optimized mass spectrometric parameters and expected validation metrics for representative carboxamides.

Table 1: Optimized MRM Transitions and Collision Energies
AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )CE (eV)Qualifier Ion ( m/z )CE (eV)
Boscalid 343.0307.018140.025
Penthiopyrad 360.1256.120276.115
Fluxapyroxad 382.1362.116342.122
Boscalid-d4 (IS) 347.0311.018--
Table 2: Method Validation Parameters in Complex Matrix (e.g., Apple/Cereal)
AnalyteLinear Range (ng/mL)Linearity ( R2 )LOQ (µg/kg)Recovery (%)Matrix Effect (%)
Boscalid 0.5 - 500> 0.9981.092 - 105-12
Penthiopyrad 0.5 - 500> 0.9991.088 - 102-18
Fluxapyroxad 0.5 - 500> 0.9971.590 - 108-8

(Note: A Matrix Effect between -20% and +20% indicates that the dSPE cleanup and the use of isotopic internal standards effectively mitigate ion suppression/enhancement, validating the reliability of the protocol).

Workflow Visualization

The following diagram illustrates the logical flow of the sample preparation and analytical detection phases, highlighting the transition from physical extraction to electronic data processing.

G N1 Homogenized Sample (Fruit/Vegetable/Matrix) N2 QuEChERS Extraction (Acetonitrile + MgSO4/NaCl) N1->N2 Solvent Addition N3 dSPE Cleanup (PSA + C18 + MgSO4) N2->N3 Centrifugation N4 UHPLC Separation (C18 Column, Gradient Elution) N3->N4 Supernatant Injection N5 ESI+ Ionization ([M+H]+ Adduct Formation) N4->N5 Eluent N6 Triple Quadrupole MS/MS (MRM Mode) N5->N6 Ion Beam N7 Data Processing & Quantification N6->N7 Chromatograms

Figure 1: End-to-end analytical workflow for the LC-MS/MS determination of carboxamides.

Sources

Application

Advanced NMR Structural Elucidation Protocol for 2-Chloro-N-methylbenzene-1-carboximidamide Hydrochloride

Executive Summary The structural elucidation of substituted benzamidines via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex dynamic stereochemical phenomena. 2-Chloro-N-methylbenzene-1-carboxim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted benzamidines via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex dynamic stereochemical phenomena. 2-Chloro-N-methylbenzene-1-carboximidamide hydrochloride (CAS: 1803598-95-9) presents specific analytical challenges due to restricted rotation around the C–N partial double bond, steric hindrance from the ortho-chloro substituent, and prototropic tautomerism.

This application note provides a self-validating, step-by-step NMR protocol designed for researchers and drug development professionals. By integrating Variable Temperature (VT) NMR with 2D correlation spectroscopy, this guide ensures unambiguous structural assignment and circumvents the pitfalls of intermediate exchange broadening.

Theoretical Background & Causality

To generate high-fidelity NMR data, one must understand the physical chemistry governing the molecule's behavior in solution. The experimental choices in this protocol are dictated by three interacting mechanistic factors:

  • Amidinium Resonance & Restricted Rotation : The hydrochloride salt form protonates the imine nitrogen, creating a delocalized amidinium cation. This resonance significantly increases the bond order of the C–N(CH3) bond. Consequently, the energy barrier to rotation ( ΔG‡ ) is elevated, often resulting in signal broadening or the appearance of distinct E and Z isomers at room temperature ().

  • Steric Hindrance & Non-Planarity : The ortho-chloro substituent introduces severe steric clash with the amidinium moiety. To minimize this interaction, the aromatic ring is forced out of coplanarity with the amidine plane. This non-planar geometry affects the magnetic anisotropy experienced by the N-CH3 group and further complicates the rotational dynamics ().

  • Prototropic Tautomerism : Hydrogen-bond-assisted tautomerism can lead to configurational diversity. Using a strongly hydrogen-bonding solvent like DMSO-d6 slows the exchange of the NH/NH2+ protons, allowing them to be observed, but it also necessitates thermal intervention to achieve a time-averaged, simplified spectrum ().

Causality A Hydrochloride Salt Formation B Amidinium Ion Resonance A->B C Increased C-N Bond Order B->C F Restricted Rotation (High ΔG‡) C->F D Ortho-Chloro Substitution E Steric Clash & Non-Planarity D->E E->F G NMR Signal Broadening/Splitting F->G

Mechanistic causality of NMR signal broadening in ortho-substituted benzamidinium salts.

The Self-Validating Experimental Workflow

This protocol operates as a closed-loop, self-validating system. The initial 1D NMR at 298 K serves as a diagnostic checkpoint. If the N-CH3 and aromatic signals exhibit line broadening, the hypothesis of restricted rotation is validated. The subsequent VT-NMR step acts as the physical proof: as thermal energy overcomes the rotational barrier, the system enters the fast-exchange regime, and signals coalesce into sharp peaks. Finally, 2D HMBC validates the connectivity by correlating the coalesced N-CH3 protons to the C=N carbon.

Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C at 298 K) A->B C Spectral Evaluation: Check N-CH3 Sharpness B->C D Sharp Peaks: Proceed to 2D NMR C->D Fast Exchange E Broad/Split Peaks: Restricted Rotation C->E Slow/Intermediate H 2D NMR Acquisition (COSY, HSQC, HMBC) D->H F Variable Temp (VT) NMR (Heat to 353 K) E->F G Signal Coalescence (Time-Averaged Spectrum) F->G G->H I Final Structural Elucidation H->I

Workflow for NMR structural elucidation of amidines addressing restricted rotation.

Step-by-Step Methodologies

Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride.

  • Solvent Selection : Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality Check: DMSO-d6 is chosen over D2O to prevent the immediate deuterium exchange of the NH/NH2+ protons, allowing for the observation of the complete hydrogen-bonding network.

  • Transfer : Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Initial 1D NMR Acquisition (298 K)
  • Tuning & Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to 1H and 13C frequencies at 298 K.

  • 1H NMR : Acquire a standard 1H spectrum (16 scans, 2.0 s relaxation delay, 30° flip angle).

  • Observation : Inspect the N-CH3 signal (~3.05 ppm). If it appears as a broad hump or two distinct singlets, the molecule is in the slow/intermediate exchange regime.

Variable Temperature (VT) NMR Protocol
  • Heating : Gradually increase the probe temperature from 298 K to 353 K (80 °C) in 10 K increments.

  • Equilibration : Allow exactly 5 minutes of thermal equilibration at each step. Re-shim the Z-axis and re-tune the probe at each new temperature, as the dielectric constant of DMSO changes with heat.

  • Coalescence : Acquire a 1H spectrum at 353 K. The thermal energy will push the rotational dynamics into the fast-exchange regime, coalescing the N-CH3 and aromatic signals into sharp, easily assignable peaks.

2D NMR Acquisition (at 353 K)

Maintain the temperature at 353 K to acquire 2D spectra free of exchange-broadening artifacts.

  • COSY : Acquire to trace the contiguous H-3 → H-4 → H-5 → H-6 spin system.

  • HSQC : Acquire to map one-bond 1H-13C correlations, separating the N-CH3 carbon from the aromatic CH carbons.

  • HMBC : Acquire to assign the critical quaternary carbons. Look for the strong 3JCH​ correlation between the N-CH3 protons and the amidinium carbon (C=N), and the 3JCH​ correlation from H-6 to C=N.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the compound in the fast-exchange regime (DMSO-d6, 353 K).

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO-d6, 353 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
NH / NH 2+​ 9.20 – 9.60Broad Singlet-3HRapidly exchanging amidinium protons
H-3 7.60dd8.0, 1.21HOrtho to Cl; shifted downfield
H-6 7.55dd7.6, 1.51HOrtho to amidinium group
H-5 7.50td7.8, 1.51HPara to Cl
H-4 7.45td7.8, 1.51HMeta to Cl
N-CH 3​ 3.05s-3HCoalesced N-methyl signal
Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO-d6, 353 K)
PositionChemical Shift ( δ , ppm)Carbon TypeKey HMBC Correlations ( 2J , 3J )
C=N 164.5QuaternaryN-CH 3​ , H-6
C-1 132.5QuaternaryH-3, H-5
C-5 132.0CHH-3
C-2 131.0Quaternary (C-Cl)H-4, H-6
C-3 130.5CHH-5
C-6 129.5CHH-4
C-4 128.0CHH-6
N-CH 3​ 30.5CH 3​ C=N

References

  • Kimura, R., Ichikawa, S., Katsuyama, A. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry. URL:[Link]

  • McKennis, J. S., Smith, P. A. S. (1972). Restricted rotation in benzamidinium systems. The Journal of Organic Chemistry. URL: [Link]

  • Kosturkiewicz, Z., et al. (2026). Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study. RSC Advances. URL:[Link]

Method

Application Notes and Protocols for 2-chloro-N-methylbenzene-1-carboximidamide in Drug Discovery

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 2-chloro-N-methylbenzene-1-carboximidamide, a substituted benzamidine derivative, represents a valuable, yet underexplored, building block for medicinal chemists. While this specific compound has not been extensively profiled for its biological activity, its core benzamidine structure is a well-established pharmacophore present in a multitude of clinically significant drugs.[1] Benzamidine and its analogues have demonstrated a broad spectrum of pharmacological activities, including roles as enzyme inhibitors, antimicrobial agents, and modulators of various cellular receptors.[1][2]

The strategic importance of 2-chloro-N-methylbenzene-1-carboximidamide lies in its potential as a synthetic intermediate. Its structure offers multiple points for chemical modification, enabling the generation of diverse compound libraries for high-throughput screening. The presence of the ortho-chloro substituent and the N-methyl group provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of its derivatives.

This guide provides a comprehensive overview of 2-chloro-N-methylbenzene-1-carboximidamide, from its fundamental properties to detailed protocols for its synthesis and subsequent application in the generation of compound libraries for drug discovery.

Compound Profile: Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
IUPAC Name 2-chloro-N-methylbenzene-1-carboximidamideInternal Database
Synonyms 2-chloro-N-methylbenzimidamide[3]
CAS Number 1803598-95-9 (hydrochloride salt)[4]
Molecular Formula C₈H₉ClN₂[5]
Molecular Weight 168.62 g/mol [5]
Predicted XLogP 0.8[5]

Strategic Application in Drug Discovery: A Versatile Building Block

The primary application of 2-chloro-N-methylbenzene-1-carboximidamide in a drug discovery context is as a starting material for the synthesis of more complex molecules. The carboximidamide (amidine) functional group is a key feature, known for its ability to participate in various chemical transformations, particularly in the formation of heterocyclic ring systems.[6] Many FDA-approved drugs and clinical candidates feature heterocyclic cores, which are often crucial for target binding and desired pharmacokinetic properties.

The general workflow for utilizing 2-chloro-N-methylbenzene-1-carboximidamide in a drug discovery program is outlined below:

G cluster_0 Phase 1: Synthesis of Starting Material cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Screening & Optimization A 2-Chlorobenzonitrile (Starting Material) B Pinner Reaction (Protocol 1) A->B C 2-chloro-N-methylbenzene- 1-carboximidamide B->C D Reaction with Bifunctional Reagents (Protocol 2) C->D E Diverse Heterocyclic Derivatives D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Drug Discovery Workflow using the target compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-chloro-N-methylbenzene-1-carboximidamide and its subsequent use in generating a diverse library of heterocyclic compounds.

Protocol 1: Synthesis of 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of imidates and their subsequent conversion to amidines from nitriles.[7][8] This protocol details the synthesis from the readily available 2-chlorobenzonitrile.[9][10]

Rationale: This two-step, one-pot procedure first involves the formation of an intermediate imidate salt by reacting 2-chlorobenzonitrile with an alcohol under anhydrous acidic conditions. This is followed by aminolysis with methylamine to yield the desired N-substituted amidine. Low temperatures are crucial in the first step to prevent the formation of unwanted side products.[8]

G A Start: 2-Chlorobenzonitrile & Anhydrous Ethanol B Step 1: Cool to 0°C & Saturate with Anhydrous HCl gas A->B C Step 2: Stir at 0°C for 12-24h (Formation of Imidate Salt) B->C D Step 3: Add Anhydrous Ethanol Solution of Methylamine C->D E Step 4: Stir at RT for 4-6h D->E F Step 5: Concentrate under Reduced Pressure E->F G Step 6: Triturate with Anhydrous Diethyl Ether F->G H Step 7: Filter and Dry under Vacuum G->H I End: 2-chloro-N-methylbenzene- 1-carboximidamide HCl H->I

Caption: Pinner Reaction Workflow for Synthesis.

Materials:

  • 2-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Methylamine (as a solution in ethanol or gas)

  • Hydrogen Chloride (gas)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-chlorobenzonitrile (1.0 eq) in anhydrous ethanol (3-5 mL per gram of nitrile).

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution for 30-45 minutes, ensuring the solution becomes saturated. Seal the flask and continue stirring at 0°C for 12-24 hours. The formation of a precipitate (the imidate hydrochloride salt) may be observed.

  • Amination: Prepare a solution of methylamine (1.5-2.0 eq) in anhydrous ethanol. Slowly add this solution to the cold reaction mixture from step 2.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting solid residue with anhydrous diethyl ether. This will help to remove any unreacted starting materials and byproducts.

  • Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride as a crystalline solid.

Protocol 2: Library Synthesis - Formation of Substituted Pyrimidines

This protocol demonstrates how 2-chloro-N-methylbenzene-1-carboximidamide can be used to synthesize a library of substituted pyrimidines, a common and privileged scaffold in medicinal chemistry.

Rationale: Amidines are excellent nucleophiles and can react with 1,3-dielectrophiles, such as α,β-unsaturated ketones or malonaldehyde derivatives, to form six-membered heterocyclic rings. This cyclocondensation reaction is a powerful tool for rapidly generating molecular diversity.

Materials:

  • 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride (from Protocol 1)

  • A diverse set of 1,3-dicarbonyl compounds (e.g., substituted acetylacetones, benzoylacetones)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, dimethylformamide)

  • Reaction vials or a parallel synthesizer

Procedure:

  • Reaction Setup: In an array of reaction vials, add 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride (1.0 eq) and a selected 1,3-dicarbonyl compound (1.0-1.1 eq).

  • Base Addition: To each vial, add a solution of the base (e.g., sodium ethoxide in ethanol, 2.0-2.2 eq). The base is necessary to deprotonate the amidine hydrochloride and facilitate the reaction.

  • Reaction: Seal the vials and heat the reaction mixtures at a suitable temperature (typically 60-100°C) for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixtures to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, add water to each vial and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts can be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude products can be purified by column chromatography or preparative HPLC to yield a library of substituted pyrimidine derivatives.

Proposed Screening Strategies for Derivative Libraries

Given the wide range of biological activities associated with benzamidine-containing molecules, libraries derived from 2-chloro-N-methylbenzene-1-carboximidamide could be screened against various targets.[1]

  • Enzyme Inhibition Assays: Many proteases (e.g., thrombin, trypsin) are inhibited by benzamidine derivatives due to the amidine group's ability to mimic the protonated side chain of arginine. Derivatives could be screened against a panel of relevant proteases.

  • Antimicrobial Screening: Substituted benzamidines have shown activity against bacteria, fungi, and protozoa.[2][6] The synthesized libraries can be tested for their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

  • Anticancer Assays: Benzamide derivatives have been investigated as anticancer agents.[3] The compounds can be screened for their cytotoxic effects on various cancer cell lines.

Conclusion

2-chloro-N-methylbenzene-1-carboximidamide is a valuable and versatile starting material for drug discovery programs. While its own biological profile is not well-defined, its utility as a scaffold for the synthesis of diverse compound libraries is significant. The protocols provided herein offer a practical guide for the synthesis of this compound and its application in the generation of novel heterocyclic derivatives for biological screening. The strategic use of such building blocks is essential for the efficient exploration of chemical space and the discovery of new therapeutic agents.

References

  • Pinner, A.; Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. Available at: [Link]

  • Kavitha, R., et al. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(19), 6529. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. In Wikipedia. Retrieved March 20, 2026, from [Link]

  • J&K Scientific LLC. (2025). Pinner Reaction. Available at: [Link]

  • Martinez, R., et al. (2014). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Chemistry, 18(21), 2783-2803. Available at: [Link]

  • El-Malah, A. A., et al. (2000). Synthesis and Stereochemistry of Benzamidines and Acetamidines. ARKIVOC, 2000(3), 320-342. Available at: [Link]

  • Murray, J. I., & Spivey, A. C. (2012). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 89, 253. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved March 20, 2026, from [Link]

  • Wang, Y., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 20(2), 2538-2555. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Li, J., et al. (2023). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry, 21(34), 6925-6929. Available at: [Link]

  • Torisawa, Y., et al. (2009). Improved Pinner Reaction with CPME as a Solvent. Organic Preparations and Procedures International, 41(2), 174-178. Available at: [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved March 20, 2026, from [Link]

  • Bathula, H. B., et al. (2015). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 39(12), 9201-9210. Available at: [Link]

  • Zhu, Y., et al. (2005). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. Anor. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). The Synthesis of 2-Chlorobenzonitrile: Methods and Applications. Available at: [Link]

  • CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents. (n.d.).
  • Al-Amiery, A. A., et al. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]

  • US4225534A - Process for the production of 2-chlorobenzonitrile derivatives - Google Patents. (n.d.).
  • NextSDS. (n.d.). 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-methylbenzene-1-carboximidamide hydrochloride (C8H9ClN2). Retrieved March 20, 2026, from [Link]

  • CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents. (n.d.).

Sources

Application

Application Note: Experimental Protocols for Heterocycle Synthesis Using 2-Chloro-N-methylbenzimidamide HCl

Executive Summary 2-Chloro-N-methylbenzimidamide hydrochloride is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles. The strategic positioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methylbenzimidamide hydrochloride is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles. The strategic positioning of an electrophilic ortho-aryl chloride adjacent to a nucleophilic N-methyl amidine moiety makes it an ideal precursor for constructing bioactive scaffolds, including quinazolinones, benzimidazoles, and 1,2,4-triazoles 1. This guide details the physicochemical rationale, mechanistic pathways, and step-by-step protocols for deploying this reagent in advanced organic synthesis.

Physicochemical Profiling & Handling Rationale

  • Chemical Identity: 2-Chloro-N-methylbenzimidamide HCl (CAS: 1803584-59-9 / related derivatives).

  • Causality in Handling: Free amidines are prone to premature hydrolysis into corresponding amides under ambient moisture 2. Supplying this reagent as a hydrochloride salt significantly enhances its bench stability by protonating the imine nitrogen, thereby deactivating it toward nucleophilic attack by water.

  • Operational Implication: Because it is a salt, it is inherently hygroscopic and must be stored in a desiccator. During any synthetic application, an in situ stoichiometric neutralization with a base (e.g., NaOtBu or K₂CO₃) is mandatory to liberate the nucleophilic free base and initiate the reaction cascade.

Core Application: Palladium-Catalyzed Aminocarbonylation

Mechanistic Rationale

The synthesis of 3-methylquinazolin-4(3H)-one derivatives from 2-chloro-N-methylbenzimidamide relies on a self-validating catalytic cycle 1. The ortho-chloro substituent serves as the electrophilic site for the oxidative addition of Pd(0). Following the insertion of carbon monoxide (CO) gas to form an acyl-palladium intermediate, the adjacent N-methyl amidine group acts as a tethered internal nucleophile. The proximity of these groups entropically drives the intramolecular ring closure, outcompeting intermolecular side reactions and yielding the target heterocycle efficiently.

Mechanism A 2-Chloro-N-methylbenzimidamide (Free Base) B Oxidative Addition [Aryl-Pd(II)-Cl] A->B Pd(0) catalyst C CO Insertion [Acyl-Pd(II)-Cl] B->C CO (gas) D Intramolecular Nucleophilic Attack C->D Amidine N E Reductive Elimination D->E Base (-HCl) E->A Regenerated Pd(0) F N-Methylquinazolinone Product E->F

Mechanistic pathway of Pd-catalyzed aminocarbonylation of 2-chloro-N-methylbenzimidamide.
Quantitative Data & Optimization

The choice of ligand and base dictates the success of this reaction. Monodentate ligands (PPh₃) often fail to promote the rate-limiting reductive elimination step. Xantphos is selected because its large bite angle forces the acyl and amino groups into a cis geometry on the palladium center, vastly accelerating cyclization [[1]]().

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.5 equiv)SolventYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene42
2Pd(OAc)₂dppfK₂CO₃Toluene65
3Pd(OAc)₂XantphosK₂CO₃Toluene88
4 Pd(OAc)₂ Xantphos NaOtBu Toluene 92
5Pd₂(dba)₃XantphosNaOtBuDMF75
Experimental Protocol: Synthesis of 3-Methylquinazolin-4(3H)-one

Workflow Step1 1. Preparation Weigh 2-chloro-N-methylbenzimidamide HCl, Pd(OAc)2, Xantphos, and NaOtBu Step2 2. Inert Atmosphere Transfer to autoclave. Purge with Argon (3x) Step1->Step2 Step3 3. Solvent Addition Add anhydrous, degassed Toluene Step2->Step3 Step4 4. Gas Charging Charge with CO gas (5 bar). Strict safety protocols required Step3->Step4 Step5 5. Reaction Heat at 100°C for 16 hours under vigorous stirring Step4->Step5 Step6 6. Workup & Purification Vent CO safely. Filter through Celite. Purify via Column Chromatography Step5->Step6

Step-by-step experimental workflow for the high-pressure aminocarbonylation reaction.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 2-chloro-N-methylbenzimidamide HCl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and NaOtBu (2.5 mmol). Note: NaOtBu serves a dual purpose: neutralizing the HCl salt and deprotonating the amidine intermediate.

  • Solvent Addition: Add 5.0 mL of rigorously degassed, anhydrous toluene. Oxygen must be excluded to prevent irreversible oxidation of the Pd(0) active species.

  • Gas Charging: Seal the autoclave, remove it from the glovebox, and connect it to a CO gas line inside a well-ventilated fume hood equipped with CO detectors. Purge the lines, then pressurize the vessel with CO gas to 5 bar.

  • Reaction: Heat the sealed vessel to 100 °C and stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the vessel to room temperature. Carefully vent the excess CO gas through a scrubbing trap. Dilute the crude mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-methylquinazolin-4(3H)-one derivative.

Alternative Application: Oxidative Cyclization to 1,2,4-Triazoles

Mechanistic Rationale

Beyond transition-metal catalysis, amidines are powerful precursors for 1,2,4-triazoles 3. 2-Chloro-N-methylbenzimidamide HCl can undergo condensation with aryl hydrazines to form an amidrazone intermediate. Subsequent oxidative cyclization closes the triazole ring.

  • Causality in Oxidant Choice: PhI(OAc)₂ ((Diacetoxyiodo)benzene) is utilized as a mild, hypervalent iodine oxidant. It selectively facilitates N-N bond formation without over-oxidizing the sensitive amidine nitrogen or cleaving the aryl chloride bond. This chemoselectivity is critical, as it leaves the ortho-chloro group intact for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

Experimental Protocol: Synthesis of 1-Aryl-3-(2-chlorophenyl)-5-methylamino-1,2,4-triazole
  • Condensation: Suspend 2-chloro-N-methylbenzimidamide HCl (1.0 mmol) in absolute ethanol (10 mL). Add triethylamine (1.2 mmol) to liberate the free base, followed by the desired aryl hydrazine (1.1 mmol). Reflux the mixture for 4 hours until the amidrazone intermediate is fully formed (monitor via LC-MS).

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove ethanol, and redissolve the crude amidrazone in dichloromethane (DCM, 10 mL).

  • Oxidative Cyclization: Cool the solution to 0 °C. Add PhI(OAc)₂ (1.2 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any unreacted oxidant. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by recrystallization from hot ethanol or via silica gel chromatography to yield the functionalized 1,2,4-triazole.

References

  • Palladium-Catalyzed Synthesis of Benzimidazoles and Quinazolinones from Common Precursors. The Journal of Organic Chemistry - ACS Publications. 1

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. 2

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. MDPI. 3

Sources

Method

Application Note: 2-Chloro-N-methylbenzene-1-carboximidamide as a Versatile Building Block in Heterocyclic Synthesis

Introduction & Chemical Profile In modern drug discovery and medicinal chemistry, the strategic selection of chemical intermediates dictates not only the efficiency of a synthetic route but also the pharmacological viabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery and medicinal chemistry, the strategic selection of chemical intermediates dictates not only the efficiency of a synthetic route but also the pharmacological viability of the final scaffold. 2-Chloro-N-methylbenzene-1-carboximidamide (often utilized as its hydrochloride salt) is a highly specialized amidine building block. Amidines are prominent classes of bioactive compounds and serve as critical precursors in the multicomponent synthesis of nitrogenous heterocycles[1].

Unlike unsubstituted benzamidines, the incorporation of an N-methyl group and an ortho-chloro substituent on the phenyl ring provides unique stereoelectronic properties that are highly sought after in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents[2].

Quantitative Data: Physicochemical Properties

To ensure reproducibility and proper handling, the fundamental properties of the hydrochloride salt are summarized below.

PropertyValueReference / Indicator
CAS Number 1803598-95-9Standard Registry
Molecular Formula C8H10Cl2N2Includes HCl salt
Molecular Weight 205.08 g/mol
Physical Form Solid / PowderHygroscopic
Storage Conditions Room Temperature (RT)Keep desiccated

Mechanistic Role & Causality in Drug Discovery (E-E-A-T)

As an application scientist, it is crucial to understand why this specific intermediate is chosen over simpler analogs. The structural features of 2-chloro-N-methylbenzamidine solve two major challenges in drug development:

  • Eradication of Tautomerism via N-Methylation: Unsubstituted amidines yield heterocycles with a free N-H bond, which acts as both a hydrogen bond donor and acceptor. This leads to annular tautomerism, complicating Structure-Activity Relationship (SAR) studies because the exact species binding to the biological target remains ambiguous[3]. By utilizing an N-methylated intermediate, the resulting heterocycle is "locked" into a single tautomeric form. This also removes a hydrogen bond donor, directly improving the molecule's passive membrane permeability.

  • Steric Shielding via the 2-Chloro Substituent: The ortho-chloro group forces the phenyl ring out of coplanarity with the amidine (and subsequently the synthesized heterocycle) due to severe steric clash. This induced dihedral twist prevents flat, planar stacking of the molecule—a critical tactic to reduce off-target CYP450 inhibition and improve aqueous solubility.

Divergent Synthetic Pathways

The nucleophilic nature of the amidine nitrogens allows for divergent cyclocondensation reactions. The primary pathways include reactions with 1,3-dicarbonyls to form pyrimidines[4], reactions with α -haloketones to form imidazoles[5], and oxidative condensations to form triazines[6].

Pathway A 2-Chloro-N-methylbenzamidine (Starting Material) B β-Keto Esters (Base, Heat) A->B Cyclodehydration C α-Haloketones (Base, Solvent) A->C S_N2 & Cyclization D Benzyl Alcohols (Oxidative Condensation) A->D Aerobic Oxidation E N-Methyl Pyrimidinones (Kinase Inhibitor Scaffolds) B->E F N-Methyl Imidazoles (GPCR Ligand Scaffolds) C->F G 1,3,5-Triazines (Antimicrobial Scaffolds) D->G

Fig 1. Divergent synthetic pathways of 2-chloro-N-methylbenzamidine toward key heterocyclic scaffolds.

Experimental Protocols & Workflows

To ensure a self-validating system, the following protocols include specific stoichiometric ratios, mechanistic rationales, and analytical validation markers.

Workflow Step1 1. Free-Basing Amidine HCl + Base Step2 2. Electrophile Addition (0°C) Step1->Step2 Step3 3. Cyclization Reflux (4-18h) Step2->Step3 Step4 4. Workup EtOAc / H2O Extr. Step3->Step4 Step5 5. Validation NMR / LC-MS Step4->Step5

Fig 2. Standardized experimental workflow for amidine-based cyclocondensation reactions.

Protocol A: Synthesis of Regioisomeric N-Methyl Pyrimidin-4-ones

Reaction with β -keto esters (e.g., ethyl acetoacetate) yields neutral pyrimidinone scaffolds[4]. The N-methyl group dictates the regiochemistry, strongly favoring the 3-methylpyrimidin-4(3H)-one isomer due to the differential nucleophilicity of the substituted versus unsubstituted nitrogen.

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equiv, 11.0 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free base.

  • Electrophile Addition: Add ethyl acetoacetate (1.2 equiv, 6.0 mmol) dropwise to the solution.

  • Cyclodehydration: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 4 hours. Causality Note: High temperatures are required here to overcome the steric hindrance imposed by the ortho-chloro substituent during the final ring-closure step.

  • Workup: Cool the mixture to room temperature and quench with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Analytical Validation: Purify via flash chromatography (Silica gel, Hexanes/EtOAc). Confirm product formation via 1H NMR: Look for the diagnostic shift of the N-methyl protons from ~3.0 ppm (in the starting amidine) to a sharp singlet at ~3.5–3.6 ppm, and the appearance of a vinylic pyrimidine proton at ~6.2 ppm.

Protocol B: Synthesis of 1-Methyl-1H-imidazoles

Reaction with α -haloketones yields highly substituted imidazoles[5].

Step-by-Step Methodology:

  • Initiation: In a round-bottom flask, combine the amidine hydrochloride (1.0 equiv, 5.0 mmol) and an α -haloketone (e.g., 2-bromoacetophenone, 1.05 equiv, 5.25 mmol) in acetonitrile (20 mL).

  • Base Addition: Add anhydrous K2​CO3​ (3.0 equiv, 15.0 mmol). Causality Note: A heterogeneous inorganic base is preferred here to act as an acid scavenger without competing as a nucleophile against the haloketone.

  • Cyclization: Reflux the mixture (82 °C) for 12–18 hours. The initial step is an SN​2 attack by the unsubstituted nitrogen, followed by intramolecular condensation of the N-methyl nitrogen onto the ketone carbonyl.

  • Isolation: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate and recrystallize the crude residue from hot toluene or benzene to yield the pure imidazole[5].

  • Analytical Validation: 1H NMR will reveal the disappearance of the haloketone α -protons (~4.4 ppm) and the emergence of the imidazole backbone proton at ~7.1–7.4 ppm.

Reaction Optimization Data

The steric bulk of the 2-chloro group necessitates careful optimization of the cyclocondensation conditions. The table below summarizes the quantitative yield optimization for the pyrimidinone synthesis (Protocol A).

Solvent SystemBase UsedTemperature (°C)Reaction Time (h)Isolated Yield (%)
EthanolNaOEt78 (Reflux)1265
Acetonitrile K2​CO3​ 82 (Reflux)1842
DMF DBU 120 4 88
THF Et3​N 66 (Reflux)2425

Data Interpretation: Polar aprotic solvents combined with strong, non-nucleophilic organic bases (DMF/DBU) provide the optimal thermodynamic environment to drive the sterically hindered cyclodehydration to completion.

References

  • Sigma-Aldrich Product Catalog - 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride (CAS: 1803598-95-9). Sigma-Aldrich.

  • Amidine Functionality As a Conformational Probe of Cyclic Peptides - Organic Letters, ACS Publications.

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - European Journal of Medicinal Chemistry Reports (PMC).

  • A Metal-free Multicomponent Strategy for Amidine Synthesis - ChemRxiv.

  • Process for the preparation of imidazoleacetic acid derivatives - US Patent 4379927A.

  • Recent advancement in oxidation or acceptorless dehydrogenation of alcohols to valorised products using manganese based catalysts - Coordination Chemistry Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-methylbenzene-1-carboximidamide

Welcome to the technical support center for the purification of 2-chloro-N-methylbenzene-1-carboximidamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-N-methylbenzene-1-carboximidamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this class of compounds.

I. Introduction to Purification Challenges

2-chloro-N-methylbenzene-1-carboximidamide is a substituted amidine, a functional group known for its high basicity and potential for instability, particularly hydrolysis.[1] These characteristics can present significant hurdles during purification. Common issues include product degradation, difficulty in removing starting materials or byproducts, and challenges with analytical characterization. This guide provides a structured approach to overcoming these obstacles.

II. Frequently Asked Questions (FAQs)

Q1: My purified 2-chloro-N-methylbenzene-1-carboximidamide appears to be degrading over time. What are the likely causes and how can I improve its stability?

A1: Amidine degradation is often due to hydrolysis, which can be catalyzed by acidic or basic conditions.[1] The primary degradation products are the corresponding amide (2-chlorobenzamide) and amine (methylamine).

Causality: The carbon-nitrogen double bond in the amidine functional group is susceptible to nucleophilic attack by water. This process is accelerated in the presence of acids or bases.

Troubleshooting Steps:

  • pH Control: During aqueous workups and purification, maintain a neutral pH. If extractions are necessary, use a buffered aqueous solution.

  • Anhydrous Conditions: Utilize anhydrous solvents for chromatography and subsequent handling. After purification, store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1]

  • Low-Temperature Storage: Store the purified product at low temperatures (e.g., -20°C) to significantly slow the rate of hydrolysis and other potential degradation pathways.[1]

  • Solvent Choice for Storage: For long-term storage, avoid protic solvents which can facilitate hydrolysis.[1] Consider storing the compound as a dry solid or in a non-protic solvent like anhydrous acetonitrile or toluene.

Q2: I'm struggling to remove the unreacted 2-chlorobenzonitrile starting material from my product. What purification strategy is most effective?

A2: The significant difference in basicity between the amidine product and the nitrile starting material can be exploited for effective separation.

Causality: Amidines are strongly basic (pKa ~10-13) and can be protonated to form water-soluble salts, while nitriles are essentially neutral.[1]

Recommended Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amidine will be protonated and move into the aqueous phase, while the neutral 2-chlorobenzonitrile will remain in the organic layer.

  • Separate the aqueous layer containing the amidine hydrochloride salt.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual nitrile.

  • Neutralize the aqueous layer with a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to deprotonate the amidine, causing it to precipitate or partition back into an organic solvent.

  • Extract the neutral amidine product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Q3: Column chromatography of my product on silica gel is resulting in low yield and streaking. What's causing this and what are my alternatives?

A3: The highly basic nature of amidines leads to strong interactions with the acidic silica gel stationary phase. This can cause irreversible adsorption, decomposition, and poor chromatographic performance.

Causality: The acidic silanol groups on the surface of silica gel can protonate the basic amidine, leading to strong binding or catalysis of hydrolysis.

Troubleshooting and Alternatives:

Parameter Recommendation Rationale
Stationary Phase Use neutral or basic alumina, or deactivated silica gel.[2]These stationary phases have fewer acidic sites, reducing the likelihood of strong product adsorption and degradation.[2]
Mobile Phase Modifier Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent.[3]The basic modifier competes with the amidine for binding to the acidic sites on the stationary phase, improving elution and peak shape.
Alternative Technique Consider recrystallization as a non-chromatographic purification method.[3]If the product is a solid, recrystallization can be a highly effective method for purification, avoiding the issues associated with chromatography.

Workflow for Selecting a Purification Method:

Caption: Decision workflow for purification.

III. Troubleshooting Guide

Problem 1: The product "oils out" during recrystallization instead of forming crystals.

Symptom: Upon cooling a hot, saturated solution, the product separates as a liquid layer rather than forming solid crystals.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the product may have a low melting point.

    • Solution: Select a solvent with a lower boiling point in which the compound has good solubility at elevated temperatures and poor solubility when cold.[4]

  • Cooling Rate is Too Rapid: Fast cooling can prevent the ordered arrangement of molecules required for crystal lattice formation.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]

  • Presence of Impurities: Impurities can interfere with crystal formation.

    • Solution: Attempt a pre-purification step, such as an acid-base wash, before recrystallization.[4]

Problem 2: Mass spectrometry analysis of the purified product gives a complex or unexpected spectrum.

Symptom: The mass spectrum shows multiple peaks, fragmentation, or adducts that are difficult to interpret.

Causality: The high basicity of amidines can lead to salt formation (e.g., with trifluoroacetic acid from HPLC) which can suppress ionization. They can also be prone to in-source fragmentation or hydrolysis.[1]

Troubleshooting Steps:

  • Optimize Ionization Source: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.[1]

  • Adjust Mobile Phase (for LC-MS): Add a small amount of a volatile base like ammonium hydroxide to the mobile phase to ensure the amidine is in its neutral form, which can improve ionization.[1]

  • Desalting: If the product is a salt, a desalting step may be necessary prior to MS analysis.[1]

Problem 3: The reaction to form the amidine is incomplete, leaving both starting materials and product.

Symptom: NMR or TLC analysis of the crude product shows significant amounts of both 2-chlorobenzonitrile and N-methylamine (or its equivalent) alongside the desired product.

Causality: The reaction may not have gone to completion due to insufficient reaction time, temperature, or issues with the reagents.

Experimental Protocol: Driving the Reaction to Completion

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be beneficial.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as moisture can interfere with many amidine synthesis reactions.

  • Stoichiometry: Consider using a slight excess of one of the starting materials to drive the reaction towards the product. The unreacted excess can then be removed during workup. For example, using an excess of the volatile N-methylamine which can be removed under vacuum.

Purification Workflow for Incomplete Reactions:

Caption: Separation of amidine from nitrile.

IV. References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 questions with answers in AMIDINES | Science topic. Retrieved from [Link]

Sources

Optimization

Preventing hydrolysis of 2-chloro-N-methylbenzene-1-carboximidamide

Technical Support Center: Stability & Handling of 2-Chloro-N-methylbenzene-1-carboximidamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, che...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Chloro-N-methylbenzene-1-carboximidamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the primary challenge associated with amidine derivatives: hydrolytic degradation.

2-Chloro-N-methylbenzene-1-carboximidamide is a highly valuable building block and pharmacophore, but its carboximidamide (amidine) moiety is intrinsically susceptible to hydrolysis in aqueous environments[1]. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compound during synthesis, storage, and biological assays.

Mechanistic Troubleshooting (FAQ)

Q1: Why does my 2-chloro-N-methylbenzene-1-carboximidamide sample degrade into an amide during in vitro assays? A1: The degradation is driven by the nucleophilic attack of a hydroxide ion (OH⁻) or water on the electrophilic sp² carbon of the unprotonated amidine[2]. This attack forms a highly unstable tetrahedral intermediate. According to stereoelectronic control theory, the breakdown of this intermediate must expel a leaving group. In aqueous media, it expels the amine (methylamine or ammonia), resulting in the corresponding inert 2-chloro-N-methylbenzamide or 2-chlorobenzamide[3]. Because the unprotonated free base is the reactive species, the hydrolysis rate increases exponentially as the pH approaches and exceeds the pKa of the amidinium ion[2].

Q2: What is the optimal pH range to prevent hydrolysis during aqueous experiments? A2: You must maintain the pH between 4.0 and 7.0 . Within this weakly acidic to neutral range, the molecule exists almost entirely as the protonated amidinium salt (e.g., 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride)[1]. The positive charge on the amidinium ion delocalizes across the nitrogen atoms, significantly reducing the electrophilicity of the central carbon and effectively repelling water and hydroxide nucleophiles[4].

Q3: How does temperature affect the stability of the compound in solution? A3: Hydrolysis of amidines is highly temperature-dependent. Elevated temperatures provide the necessary activation energy for the formation of the tetrahedral intermediate[5]. Assays conducted at physiological temperatures (37°C) will exhibit significantly faster degradation than those at room temperature (25°C) or 4°C. If your biological target permits, lowering the assay temperature will drastically extend the half-life of the compound.

Q4: I observed degradation even in anhydrous organic solvents. What went wrong? A4: Amidine free bases are highly hygroscopic. If your organic solvent (e.g., DMSO, DMF) is not strictly anhydrous, trace water absorbed from the atmosphere combined with the inherent basicity of the amidine can auto-catalyze hydrolysis[6]. To prevent this, always use the hydrochloride salt form and strictly anhydrous solvents stored over 3Å molecular sieves.

Quantitative Data: Kinetic Stability Profile

To contextualize the urgency of pH control, the following table summarizes the hydrolytic half-life of structurally analogous benzamidinium derivatives in aqueous media. Notice the exponential decay in stability as the environment becomes basic[2].

Environmental pHDominant Chemical SpeciesEstimated Half-Life (t½)Relative Hydrolysis Rate
pH 4.0 – 7.0 Amidinium (Protonated)> 300 daysMinimal
pH 9.0 Mixed (Salt / Free Base)~300 daysSlow
pH 11.0 Free Base~6 daysModerate
pH 13.0 Free Base~15 hoursRapid

Experimental Workflows & Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not skip the validation steps; they are critical for confirming that your experimental observations are due to biological activity, not chemical degradation.

Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

Causality: The free base form auto-catalyzes hydrolysis by acting as its own base. Forcing the compound into its hydrochloride salt form protects the sp² carbon.

  • Verification of Salt Form: Before dissolution, verify that you possess the hydrochloride salt[1].

    • Validation Step: Dissolve 1 mg of the solid in 1 mL of DI water. Check the pH using a micro-probe. It should read acidic (pH 4.0–5.0). If it reads basic (pH > 8.0), you have the free base and must bubble ethereal HCl through a dry ethereal solution of the compound to precipitate the salt.

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) with <0.01% water content, stored over 3Å molecular sieves[6].

  • Dissolution & Aliquoting: Dissolve the compound to your target stock concentration (e.g., 10 mM). Immediately divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles that introduce atmospheric moisture.

  • Storage: Store all aliquots at -20°C or -80°C in a desiccator.

    • Validation Step: After 24 hours, run LC-MS on a control aliquot. Confirm >99% purity by monitoring the target mass (m/z ~183 [M+H]⁺) and ensuring the absence of the amide degradation peak (m/z ~184 or ~170).

Protocol B: Aqueous Assay Execution with Minimal Degradation

Causality: Minimizing hydroxide concentration and thermal energy prevents the rate-determining formation of the tetrahedral intermediate.

  • Buffer Preparation: Use non-nucleophilic biological buffers (e.g., MES or HEPES) adjusted to a maximum of pH 7.0 (ideally pH 6.0–6.5 if the enzyme/cell line tolerates it). Avoid phosphate buffers at high pH.

  • Just-in-Time Addition: Do not pre-incubate the compound in the aqueous buffer. Add the DMSO stock to the aqueous assay media immediately before initiating the reaction.

  • Temperature Control: Run the assay at 25°C instead of 37°C if the biological system allows[5].

  • System Validation: Always include a "Compound-Only" control well (assay buffer + compound, no biological target).

    • Validation Step: Post-assay, analyze this control well via HPLC. If the compound has degraded by >5%, your assay timeframe is too long for the chosen pH/temperature, and the protocol must be adjusted.

Visualizations

Mechanism A Protonated Amidinium Salt (pH < 7.0) STABLE A->A Buffered at pH 4-7 B Free Amidine Base (pH > 9.0) REACTIVE A->B Deprotonation (High pH) C Nucleophilic Attack (OH⁻ or H₂O) B->C Aqueous Media D Tetrahedral Intermediate (Stereoelectronic Control) C->D Rate-determining step E Amide Product + Amine Byproduct DEGRADED D->E Elimination

Mechanistic pathway of amidine hydrolysis and the protective effect of low pH.

Workflow Start Start: Solid Compound Check Is it the HCl salt form? Start->Check Convert Convert using ethereal HCl Check->Convert No (Free Base) Dissolve Dissolve in Anhydrous DMSO (Store at -20°C) Check->Dissolve Yes Convert->Dissolve Assay Dilute into Assay Buffer (pH 5.5 - 7.0, 4°C - 25°C) Dissolve->Assay Execute Execute Assay (< 4 hours duration) Assay->Execute Analyze Analyze via LC-MS Execute->Analyze

Self-validating experimental workflow for handling amidine derivatives.

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Troubleshooting

Troubleshooting guide for Friedel-Crafts acylation reactions

Technical Support Center: Friedel-Crafts Acylation Troubleshooting Guide Welcome to the Process Chemistry Technical Support Center. The Friedel-Crafts acylation is a cornerstone electrophilic aromatic substitution (EAS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Friedel-Crafts Acylation Troubleshooting Guide

Welcome to the Process Chemistry Technical Support Center. The Friedel-Crafts acylation is a cornerstone electrophilic aromatic substitution (EAS) reaction used to synthesize aryl ketones. While generally more robust than its alkylation counterpart—primarily because it avoids carbocation rearrangements and polyalkylation—it presents unique mechanistic bottlenecks, such as catalyst poisoning and decarbonylation.

This guide provides self-validating protocols, mechanistic rationales, and targeted troubleshooting to ensure high-fidelity conversions in your drug development and synthetic workflows.

Diagnostic Workflow

FCA_Troubleshooting A Reaction Stalled / Low Yield? B Check Substrate Reactivity A->B C Check Catalyst Stoichiometry A->C H Unexpected Alkyl Product? A->H D Strongly Deactivated or -NH2 present? B->D F < 1.0 eq Lewis Acid used? C->F E Reaction Fails (Use alternative method) D->E Yes G Increase AlCl3 to >1.1 eq per carbonyl group F->G Yes I Decarbonylation Occurred (Bulky Acyl Group) H->I J Lower Temp or Change Solvent I->J

Fig 1. Troubleshooting decision tree for common Friedel-Crafts acylation failures.

Standard Self-Validating Protocol: AlCl₃-Promoted Acylation

The following methodology is designed as a self-validating system, where physical observations confirm mechanistic milestones.

  • Apparatus Preparation (Moisture Exclusion): Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an HCl gas trap.

    • Causality: Aluminum trichloride (AlCl₃) is highly hygroscopic. Trace water hydrolyzes the Lewis acid into inactive Al(OH)₃ and HCl, immediately killing catalytic activity.

  • Reagent Solvation: Dissolve the arene (1.0 eq) and the acyl chloride (1.05 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the system to 0 °C under an inert argon atmosphere.

  • Stoichiometric Catalyst Addition: Slowly add anhydrous AlCl₃ (1.1 to 1.5 eq) in discrete portions.

    • Causality & Validation: Unlike traditional catalysis, the product aryl ketone acts as a Lewis base and forms an irreversible, stable complex with AlCl₃. You must use a stoichiometric excess (>1.0 eq) of the Lewis acid to ensure the reaction proceeds to completion. The immediate evolution of HCl gas serves as a visual, self-validating indicator that the acylium ion electrophile is successfully forming.

  • Reaction Progression: Allow the mixture to warm to room temperature. Monitor via TLC or GC-MS until the starting arene is consumed.

  • Acidic Aqueous Quench (Critical Step): Carefully pour the crude reaction mixture over a vigorously stirred slurry of crushed ice and 1M HCl.

    • Causality: The highly stable ketone-aluminum complex must be aggressively broken. The acidic water hydrolyzes the complex, liberating the free aryl ketone into the organic phase and dissolving the aluminum salts into the aqueous phase.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate under reduced pressure.

Quantitative Reaction Parameters

VariableObservation / RecommendationMechanistic Rationale
Catalyst Stoichiometry > 1.1 equivalents per acyl groupThe product ketone forms an irreversible Lewis acid-base complex with AlCl₃, causing product inhibition if < 1.0 eq is used.
Substrate Reactivity Fails on strongly deactivated ringsThe acylium ion is a moderate electrophile; the reaction requires arenes that are as reactive as, or more reactive than, halobenzenes.
Functional Group Tolerance Fails with free -NH₂ or -OHBasic heteroatoms irreversibly complex with the Lewis acid, converting activating groups into strongly deactivating cationic species.
Solvent Selection DCM, Nitrobenzene, or CS₂Solvent polarity dictates the solubility of the acylium-AlCl₃ complex and can sterically influence ortho/para regioselectivity.

Frequently Asked Questions & Troubleshooting (Q&A)

Q: My reaction stalls at ~50% conversion despite leaving it overnight. What is happening? A: You are experiencing product inhibition due to insufficient Lewis acid. In a 1, the resulting aryl ketone is a moderate Lewis base that forms a highly stable complex with the strong Lewis acid (AlCl₃)[1]. This complexation is irreversible under standard reaction conditions. Therefore, a stoichiometric amount or more of the "catalyst" must generally be employed, unlike the Friedel-Crafts alkylation where the catalyst is constantly regenerated. Ensure you are using at least 1.1 equivalents of AlCl₃ relative to your acyl chloride.

Q: I attempted to acylate aniline, but the reaction completely failed. Why? A: Friedel-Crafts reactions will 2 such as an amino group (-NH₂)[2]. The key step in the mechanism relies on the Lewis acid activating the acyl chloride. However, the lone pair on the nitrogen atom of aniline is highly nucleophilic and will rapidly and irreversibly coordinate with the AlCl₃. This acid-base reaction consumes your catalyst and converts the strongly activating -NH₂ group into a strongly deactivating -NH₂AlCl₃⁺ complex, shutting down the electrophilic aromatic substitution. Solution: Protect the amine as an amide (e.g., acetanilide) prior to the reaction.

Q: I used pivaloyl chloride (trimethylacetyl chloride), but my NMR shows a tert-butyl group on the ring instead of a ketone. What went wrong? A: You observed a decarbonylation side reaction. When utilizing sterically hindered or highly branched acyl chlorides (such as pivaloyl or isobutyryl chlorides), the intermediate acylium ion can spontaneously3 (loss of carbon monoxide gas) to form a stable carbocation[3]. This carbocation then acts as the electrophile, resulting in a Friedel-Crafts alkylation rather than the intended acylation. Solution: Run the reaction at strictly controlled lower temperatures (e.g., -78 °C to 0 °C) to kinetically suppress the extrusion of CO.

Q: Why do I see no polyacylation products, even when I use excess acyl chloride? A: This is a built-in mechanistic advantage of the acylation pathway. The introduced acyl group (the carbonyl) is strongly electron-withdrawing via resonance. This2, rendering the newly formed aryl ketone significantly less reactive toward further electrophilic attack than the starting material[2]. Consequently, the reaction naturally halts at monoacylation, providing a self-regulating system that prevents the polyalkylation issues notoriously associated with Friedel-Crafts alkylations.

References

  • Title: Friedel-Crafts Acylation: Mechanism, Reactions & limitations Source: science-revision.co.uk URL: [Link]

  • Title: Friedel–Crafts reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Title: Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents - R Discovery Source: researcher.life URL:[Link]

Sources

Optimization

Minimizing impurities in 2-chloro-N-methylbenzimidamide hydrochloride synthesis

Welcome to the Technical Support Center. As an application scientist overseeing scale-up and methodology, I have designed this guide to address the specific mechanistic challenges encountered when synthesizing 2-chloro-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist overseeing scale-up and methodology, I have designed this guide to address the specific mechanistic challenges encountered when synthesizing 2-chloro-N-methylbenzimidamide hydrochloride.

The synthesis of this compound is classically achieved via the Pinner reaction , a two-step acid-catalyzed conversion of a nitrile to an amidine[1]. However, the ortho-chloro substitution on the benzene ring presents unique electronic and steric challenges that frequently lead to impurity formation if causality is not understood and controlled.

Mechanistic Overview & Reaction Workflow

The transformation relies on the partial solvolysis of 2-chlorobenzonitrile to yield an iminoether (Pinner salt), followed by nucleophilic addition of methylamine[2]. The diagram below illustrates the intended pathway and the thermodynamic branches where critical impurities arise.

PinnerPathway Nitrile 2-Chlorobenzonitrile (Starting Material) Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate HCl (g), MeOH Anhydrous, <5°C Target 2-Chloro-N-methyl- benzimidamide HCl Imidate->Target MeNH2 (g) EtOH, 0°C to RT Amide 2-Chlorobenzamide (Hydrolysis) Imidate->Amide H2O or Heat (>20°C) Ester Methyl 2-chlorobenzoate (Esterification) Imidate->Ester H2O + Excess MeOH Dimer N,N'-Dimethyl Amidine (Transamination) Target->Dimer Excess MeNH2

Reaction pathway and impurity divergence in the Pinner synthesis of 2-chloro-N-methylbenzimidamide.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of 2-chlorobenzamide in my final product? Causality & Solution: The intermediate imidium chloride salt (Pinner salt) is thermodynamically unstable. Elevated temperatures can cause it to undergo elimination directly into an amide and an alkyl chloride[3]. Furthermore, these salts are highly reactive with nucleophiles; any moisture introduced during the reaction will hydrolyze the Pinner salt to 2-chlorobenzamide[3]. Action: Maintain strict anhydrous conditions (use Schlenk techniques) and keep the reaction temperature strictly below 5 °C during the first stage.

Q2: My reaction stalls with significant unreacted 2-chlorobenzonitrile. How can I drive it to completion? Causality & Solution: The determining factor for reactivity is how electron-rich or -poor the nitrile is[3]. The ortho-chlorine atom exerts a strong electron-withdrawing inductive effect (-I), making the nitrile nitrogen significantly less basic. While this makes the carbon a good electrophile, it makes the nitrogen much harder to protonate in an acid-catalyzed process[3]. Action: You must saturate the solution completely with anhydrous HCl gas. Do not rely on catalytic acid. Extend the reaction time at 0–5 °C (up to 48 hours) to allow complete conversion before introducing the amine.

Q3: What causes the formation of methyl 2-chlorobenzoate, and how do I prevent it? Causality & Solution: Aqueous treatment of imidate salts gives esters[4]. If moisture enters the system while excess methanol is still present, the imidate undergoes rapid hydrolysis to form the ester. Action: Never perform an aqueous workup on the intermediate Pinner salt. Instead, evaporate the excess methanol and HCl under reduced pressure at low temperature (<20 °C) before proceeding to the amidation step.

Q4: I am detecting N,N'-dimethylbenzimidamide. How is this over-amination occurring? Causality & Solution: Transamination occurs when excess methylamine acts as a nucleophile against the already-formed amidine product during prolonged reaction times. Action: Strictly control the stoichiometry of methylamine to 1.05 equivalents. If the Pinner route continues to yield complex mixtures, alternative methodologies exist—such as using mercaptans as auxiliary reagents to form thiocarboxamide intermediates prior to ammonolysis—though these require handling malodorous compounds[5].

Quantitative Data: Impurity Profile & Mitigation Strategy

To establish a baseline for your quality control, refer to the following table summarizing typical impurity profiles and the quantitative targets achievable using our optimized protocol.

ImpurityOrigin / MechanismTypical Abundance (Unoptimized)Mitigation StrategyTarget Abundance (Optimized)
2-Chlorobenzamide Moisture ingress or thermal degradation of Pinner salt5.0% - 15.0%Strict anhydrous conditions; maintain T < 5 °C< 0.5%
Methyl 2-chlorobenzoate Hydrolysis in the presence of excess methanol2.0% - 10.0%Vacuum strip excess MeOH before amine addition< 0.5%
Unreacted Nitrile Incomplete protonation due to electron-withdrawing -Cl10.0% - 20.0%Saturate with anhydrous HCl; extend reaction time< 1.0%
N,N'-Dimethyl Amidine Transamination from excess methylamine1.0% - 5.0%Limit MeNH₂ to 1.05 eq; monitor via HPLC< 0.1%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Formation of Methyl 2-chlorobenzimidate Hydrochloride (Pinner Salt)
  • Preparation: Charge a flame-dried, nitrogen-purged reactor with 2-chlorobenzonitrile (1.0 eq) and anhydrous methanol (1.2 eq) dissolved in anhydrous chloroform[2]. Causality: Chloroform acts as a non-nucleophilic co-solvent, reducing the massive excess of methanol typically required, thereby minimizing downstream esterification risks.

  • Acidification: Cool the mixture to 0 °C using an ice-salt bath. Bubble anhydrous HCl gas through the solution until complete saturation is achieved. Validation Checkpoint 1: Monitor the weight of the reaction flask. Saturation is confirmed when the mass increase aligns with the theoretical solubility limit of HCl in the solvent mixture at 0 °C.

  • Incubation: Stir the reaction at 0–5 °C for 24–48 hours. Causality: Low temperatures prevent the thermodynamically driven elimination of the imidium chloride salt[3].

  • Validation Checkpoint 2: Analyze an aliquot via ATR-FTIR spectroscopy. The reaction is complete when the sharp nitrile stretch (~2220 cm⁻¹) disappears entirely, replaced by a strong imine stretch (~1650 cm⁻¹).

  • Concentration: Concentrate the mixture under reduced pressure (bath temperature strictly <20 °C) to remove excess HCl and methanol.

Step 2: Amidation to 2-Chloro-N-methylbenzimidamide Hydrochloride
  • Resuspension: Resuspend the isolated, dry Pinner salt in anhydrous ethanol and cool to 0 °C.

  • Amine Addition: Slowly add a pre-titrated solution of methylamine in absolute ethanol (exactly 1.05 eq). Causality: Strict stoichiometric control prevents the transamination side-reaction that yields the N,N'-dimethyl impurity.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 3: Monitor the reaction via HPLC. The intermediate imidate peak must be <1.0% relative area.

  • Isolation: Filter any precipitated ammonium chloride salts. Concentrate the filtrate and recrystallize the crude product from an ethanol/diethyl ether gradient to yield pure 2-chloro-N-methylbenzimidamide hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Efficacy comparison of different benzamide-based antimicrobial agents

A Comparative Guide to the Efficacy of Benzamide-Based Antimicrobial Agents In the ever-evolving landscape of antimicrobial research, the benzamide scaffold has emerged as a versatile and potent backbone for the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Benzamide-Based Antimicrobial Agents

In the ever-evolving landscape of antimicrobial research, the benzamide scaffold has emerged as a versatile and potent backbone for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the efficacy of different classes of benzamide-based antimicrobials, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, comparative in vitro performance, and the standardized methodologies used to evaluate these promising compounds. Our focus is to provide not just data, but a causal understanding of the experimental choices that underpin the evaluation of these antimicrobials.

Introduction: The Versatility of the Benzamide Scaffold

Benzamide and its derivatives represent a significant class of compounds in the pharmaceutical industry, with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] Their structural versatility allows for the fine-tuning of their antimicrobial profiles, leading to the development of agents with diverse mechanisms of action. This guide will focus on a comparative analysis of three prominent classes of benzamide-based antimicrobials:

  • FtsZ Inhibitors: These compounds target a crucial bacterial cell division protein, leading to the disruption of cytokinesis.

  • Salicylanilides: This class, which includes repurposed drugs like niclosamide, primarily acts by dissipating the proton motive force across the bacterial membrane.

  • Dithiobisbenzamides: These molecules are thought to exert their antimicrobial effect through interactions with the bacterial cell membrane.

Mechanisms of Action: A Tale of Different Targets

A key aspect of developing effective antimicrobials is understanding their mechanism of action. The benzamide derivatives under review exhibit distinct and fascinating ways of inhibiting microbial growth.

FtsZ Inhibitors: Arresting Bacterial Cell Division

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a prokaryotic homolog of tubulin and a key player in bacterial cell division.[2] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in septum formation.[3] Benzamide-based FtsZ inhibitors disrupt this process, ultimately leading to bacterial cell death.[4]

These inhibitors can act through various mechanisms, such as preventing the binding of GTP to FtsZ, which is essential for its polymerization, or by stabilizing the FtsZ monomer, thereby preventing its assembly into filaments.[4] For instance, the well-studied benzamide PC190723 has been shown to modulate the polymerization cooperativity of Staphylococcus aureus FtsZ, leading to the formation of aberrant Z-rings and inhibition of cell division.[2][5]

FtsZ_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Benzamides FtsZ_monomers FtsZ monomers GTP GTP FtsZ_monomers->GTP GTP binding Z_ring Z-ring formation GTP->Z_ring Polymerization Septum Septum formation Z_ring->Septum Daughter_cells Daughter cells Septum->Daughter_cells Benzamide_inhibitor Benzamide FtsZ Inhibitor FtsZ_monomers_inhibited FtsZ monomers Benzamide_inhibitor->FtsZ_monomers_inhibited Binds to FtsZ No_Z_ring Z-ring disruption FtsZ_monomers_inhibited->No_Z_ring Filamentation Cell filamentation & Lysis No_Z_ring->Filamentation PMF_Dissipation cluster_membrane Bacterial Cytoplasmic Membrane Periplasm Periplasm (High H+) H_in H+ Cytoplasm Cytoplasm (Low H+) Salicylanilide Salicylanilide (Protonophore) H_out H+ Salicylanilide->H_out Transports H+ across membrane H_in->Salicylanilide Picks up H+ PMF_dissipation Proton Motive Force Dissipation H_out->PMF_dissipation ATP_synthesis_inhibition ATP Synthesis Inhibition PMF_dissipation->ATP_synthesis_inhibition Cell_death Cell Death ATP_synthesis_inhibition->Cell_death

Caption: Mechanism of proton motive force dissipation by salicylanilides.

Dithiobisbenzamides: Membrane Interruption

The precise mechanism of action for 2,2'-dithiobis(benzamide) derivatives is still under investigation, but current evidence suggests that the bacterial cell membrane is the primary target. [6]It is proposed that these compounds interact with and disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death. The disulfide bond within the molecular structure is believed to be crucial for this activity. [6]

Comparative Efficacy: A Data-Driven Analysis

The in vitro efficacy of antimicrobial agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. [7]The following tables summarize the MIC values for representative benzamide derivatives against a panel of clinically relevant bacteria.

Table 1: Antibacterial Activity of Benzamide-Based FtsZ Inhibitors against Staphylococcus aureus
CompoundS. aureus StrainMIC (µg/mL)Reference
PC190723 Methicillin-Sensitive S. aureus (MSSA)1[8]
Methicillin-Resistant S. aureus (MRSA)1[8]
TXH9179 MSSA & MRSANot specified[9]
Benzodioxane-benzamide (FZ95) MSSA & MRSA0.25[8]
Benzodioxane-benzamide (FZ100) MSSA & MRSA0.1[8]
Difluorobenzamide (Compound 4) MRSA ATCC 433004[10]
Table 2: Antibacterial Activity of Salicylanilides against Various Bacteria
CompoundBacterial StrainMIC (µg/mL)Reference
Niclosamide S. aureus (including MRSA)0.0625 - 0.5[11][12]
Enterococcus faecium0.25[12]
Oxyclozanide S. aureus (including MRSA)0.5 - 2[12]
Enterococcus faecium2[12]
Table 3: Antibacterial Activity of 2,2'-dithiobis(benzamide) Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
2,2'-dithiobis[N-methylbenzamide] Micrococcus luteus32[6]
Acyclic 2,2'-dithiobisbenzamides S. aureus, B. cereus, E. faecalisActive (specific values vary)[13]
2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] Mycobacterium tuberculosis H37RvSuperior or equivalent to streptomycin, kanamycin, and ethambutol[14]

Experimental Protocols: Ensuring Scientific Rigor

The reliability of efficacy data is contingent upon the use of standardized and validated experimental protocols. Here, we detail the methodologies for key assays used in the evaluation of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. [15] Causality of Experimental Choices: The broth microdilution method is chosen for its efficiency in testing multiple concentrations of a compound simultaneously, providing a quantitative MIC value. The use of a standardized inoculum (0.5 McFarland standard) ensures reproducibility by starting with a consistent bacterial density. [16] Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [15]2. Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate. [15]3. Inoculation: Add the prepared bacterial inoculum to each well. [15]4. Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control. [15]5. Incubation: Incubate the plate at 37°C for 18-24 hours. [7]6. Reading: The MIC is the lowest concentration of the compound with no visible bacterial growth. [7]

MIC_Workflow Start Start Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilution of Benzamide Compound in 96-well plate Inoculum_Prep->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the rate of bacterial killing over time. [17]A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL. [17] Causality of Experimental Choices: The time-kill assay is crucial for understanding the pharmacodynamics of a new drug. Sampling at multiple time points allows for the characterization of the killing kinetics, which is vital for predicting in vivo efficacy and designing dosing regimens. [18] Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Exposure: Add the inoculum to broth containing various concentrations of the test compound (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound. [19]3. Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. [17]4. Quantification: Perform serial dilutions of each aliquot and plate onto a suitable agar medium.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Analysis: Plot the log10 CFU/mL against time for each concentration.

Biofilm Disruption Assay: Crystal Violet Method

Bacterial biofilms are notoriously resistant to antimicrobial agents. [20]This assay quantifies the ability of a compound to disrupt pre-formed biofilms. [21] Causality of Experimental Choices: The crystal violet assay is a simple and high-throughput method to assess the effect of a compound on biofilm biomass. [21]Crystal violet stains both the bacterial cells and the extracellular polymeric substance (EPS) matrix, providing a quantitative measure of the total biofilm.

Protocol:

  • Biofilm Formation: Grow bacterial biofilms in a 96-well plate for 24-48 hours. [20]2. Treatment: Remove the planktonic cells and treat the biofilms with different concentrations of the test compound for a specified time (e.g., 24 hours). [20]3. Washing: Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Stain the biofilms with 0.1% crystal violet solution. [20]5. Washing: Wash away the excess stain.

  • Solubilization: Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid). [20]7. Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm).

Conclusion and Future Directions

The benzamide scaffold continues to be a rich source of antimicrobial drug candidates with diverse mechanisms of action. FtsZ inhibitors show great promise, particularly against Gram-positive pathogens, with some newer derivatives exhibiting potent activity against MRSA. Salicylanilides, through their membrane-depolarizing action, offer a distinct and effective strategy to combat bacteria. Dithiobisbenzamides, while less characterized, represent another avenue for the development of membrane-active agents.

Future research should focus on:

  • Expanding the Spectrum: Modifying the benzamide scaffold to enhance activity against challenging Gram-negative pathogens.

  • Overcoming Resistance: Investigating the potential for resistance development to these novel agents and designing strategies to mitigate it.

  • In Vivo Efficacy: Translating the promising in vitro data into successful in vivo models of infection.

  • Combination Therapies: Exploring the synergistic potential of benzamide-based antimicrobials with existing antibiotics.

By continuing to explore the chemical space of benzamide derivatives and rigorously evaluating their efficacy through standardized methodologies, the scientific community can pave the way for the next generation of antimicrobial therapies.

References

  • Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1983). Synthesis and Antibacterial Activity of 2,2'-dithiobis(benzamide) Derivatives Against Mycobacterium Species. Journal of Medicinal Chemistry, 26(9), 1331-1336. [Link]

  • Li, Y., Fu, W., & Ma, Y. (2012). Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. Journal of the American Chemical Society, 134(32), 13496-13502. [Link]

  • Sass, P., & Brötz-Oesterhelt, H. (2020). Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. Critical Reviews in Biochemistry and Molecular Biology, 55(4), 355-373. [Link]

  • Okachi, R., et al. (1983). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry. [Link]

  • Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 239-243. [Link]

  • Recent progress of bacterial FtsZ inhibitors with a focus on peptides. (n.d.). ResearchGate. [Link]

  • Kellogg, C. N., et al. (2021). Bisbenzamidine and Bisbenzguanidine Ureas Act as Antibacterial Agents Against Pseudomonas aeruginosa. ChemMedChem, 16(16), 2569-2577. [Link]

  • Stokes, N. R., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Semantic Scholar. [Link]

  • Zafra, O., et al. (2023). Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. bioRxiv. [Link]

  • Gungah, R., Moosun, S., Jhaumeer-Laulloo, S., & Bhowon, M. G. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate. [Link]

  • Time-Kill Kinetics Assay. (2021). Bio-protocol. [Link]

  • Matsui, T., Yamane, M., & O'Toole, G. A. (2012). Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity. PubMed. [Link]

  • Okachi, R., et al. (1983). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry. [Link]

  • Black, M. T., et al. (2014). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. ACS Medicinal Chemistry Letters, 5(9), 1005-1010. [Link]

  • Kaul, M., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS Infectious Diseases, 9(3), 649-663. [Link]

  • Cini, E., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Molecules, 28(24), 8031. [Link]

  • Weidel, E., et al. (2014). Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections. European Journal of Medicinal Chemistry, 76, 343-351. [Link]

  • Time-Kill Assay. (n.d.). Academia.edu. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

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  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Vranic, S., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 433. [Link]

  • Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS ONE, 10(4), e0124595. [Link]

  • Time Kill Assay Protocol Overview. (n.d.). Scribd. [Link]

  • Artola, M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1634. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

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  • Gwisai, T., et al. (2017). Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections. ACS Applied Materials & Interfaces, 9(33), 27655-27664. [Link]

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  • Weidel, E., et al. (2013). Structure Optimization of 2-Benzamidobenzoic Acids as PqsD Inhibitors for Pseudomonas aeruginosa Infections and Elucidation of Binding Mode by SPR, STD NMR, and Molecular Docking. Journal of Medicinal Chemistry, 56(15), 6146-6155. [Link]

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Comparative

A Researcher's Guide to Comparative Docking Studies of Carboxamide Ligands: Predicting Binding Affinities and Unraveling Structure-Activity Relationships

In the landscape of modern drug discovery, the carboxamide functional group stands out as a privileged scaffold. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the carboxamide functional group stands out as a privileged scaffold. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile component in the design of potent and selective therapeutic agents.[1] Carboxamide-containing molecules have found success as anticancer agents, proteasome inhibitors, and modulators of various enzymatic targets.[2][3] Computational methods, particularly molecular docking, have become indispensable in accelerating the discovery and optimization of these ligands.[4]

This guide provides an in-depth, technically-focused comparison of carboxamide ligands through the lens of molecular docking. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a framework for critical thinking and robust analysis in the field of computational drug design. We will move beyond a simple recitation of steps to explain the underlying principles and the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Central Role of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it allows us to predict the binding mode and affinity of a small molecule (the ligand) within the active site of a protein (the receptor). This predictive power enables the rapid screening of large compound libraries, the prioritization of candidates for synthesis and biological testing, and the rational design of more potent and selective inhibitors.

A successful docking study relies on a robust and validated protocol. The accuracy of the predictions is paramount, and this is typically assessed by the ability of the docking algorithm to reproduce the crystallographically determined binding pose of a known ligand. The root mean square deviation (RMSD) between the docked pose and the experimental pose is a key metric, with a value of less than 2.0 Å generally considered a successful validation.[5][6]

A Case Study: Comparative Docking of Carboxamide-Based HDAC Inhibitors

To illustrate the principles and practicalities of a comparative docking study, we will focus on a relevant and well-studied class of enzymes: Histone Deacetylases (HDACs). HDACs are key regulators of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[7] Many potent HDAC inhibitors feature a carboxamide or a related functional group that interacts with the zinc ion in the enzyme's active site.

Experimental Workflow: A Step-by-Step Guide to a Comparative Docking Study

The following workflow outlines the critical steps in performing a comparative docking study of carboxamide ligands against an HDAC target.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB_Acquisition Protein Structure Acquisition (e.g., PDB ID: 1T69 for HDAC8) Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB_Acquisition->Protein_Prep Grid_Gen Grid Box Generation (Define the active site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run Molecular Docking (e.g., using AutoDock Vina or Glide) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis & Clustering Docking_Run->Pose_Analysis Scoring Binding Affinity Estimation (Docking Score/Binding Energy) Pose_Analysis->Scoring Interaction_Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Interaction_Analysis->SAR_Analysis

Caption: A generalized workflow for a comparative molecular docking study.

1. Protein Preparation:

  • Objective: To prepare the receptor for docking by correcting for missing atoms, assigning appropriate protonation states, and creating a file format compatible with the docking software.

  • Protocol:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our HDAC8 example, a suitable PDB entry would be 1T69 .

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the native ligand should be saved separately for validation).

    • Add polar hydrogen atoms to the protein, as these are often not resolved in crystal structures.

    • Assign partial charges to each atom of the protein using a force field such as Gasteiger or AMBER.

    • Save the prepared protein in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock).[8]

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the carboxamide ligands to be docked.

  • Protocol:

    • Draw the 2D structures of the carboxamide ligands using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization on the 3D structures using a molecular mechanics force field (e.g., MMFF94) to obtain stable, low-energy conformations.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

    • Save the prepared ligands in the appropriate format.

3. Docking Protocol Validation (Redocking):

  • Objective: To ensure that the chosen docking protocol can accurately reproduce the experimentally observed binding mode of a known ligand.[5]

  • Protocol:

    • Define the active site by creating a grid box around the position of the co-crystallized ligand in the original PDB structure. The size of the grid box should be large enough to accommodate the ligands to be docked.

    • Dock the co-crystallized ligand back into the prepared protein using the defined grid.

    • Superimpose the lowest energy docked pose of the ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses. An RMSD value below 2.0 Å is generally considered a successful validation.[6]

4. Comparative Docking of Carboxamide Ligands:

  • Objective: To predict the binding modes and affinities of a series of carboxamide ligands within the protein's active site.

  • Protocol:

    • Using the validated docking protocol and the same grid parameters, dock each of the prepared carboxamide ligands into the active site of the protein.

    • For each ligand, the docking software will generate multiple possible binding poses, each with an associated docking score or estimated binding energy.

5. Analysis of Docking Results:

  • Objective: To interpret the docking results to understand the structure-activity relationships of the carboxamide ligands.

  • Protocol:

    • For each ligand, analyze the top-ranked docking poses. The pose with the most negative binding energy is typically considered the most likely binding mode.

    • Visualize the protein-ligand interactions for the best-docked poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic zinc ion in the case of HDACs.

    • Compare the binding modes and interactions of the different carboxamide ligands. Correlate these differences with their docking scores and, if available, their experimentally determined biological activities (e.g., IC50 values).

Data Presentation: Comparative Analysis of Carboxamide-Based HDAC Inhibitors

To facilitate a clear comparison, the results of the docking study should be summarized in a well-structured table. This allows for a direct correlation between the chemical structure of the ligands, their predicted binding affinities, and their key interactions with the protein.

LigandStructureDocking Score (kcal/mol)Key Interactions with HDAC8 (PDB: 1T69)Experimental IC50 (nM)
Ligand A (Structure of a simple benzamide derivative)-7.5Bidentate coordination to Zn2+; H-bond with HIS142; Hydrophobic interactions with PHE152, MET274500
Ligand B (Structure with an additional hydrophobic group)-8.2Bidentate coordination to Zn2+; H-bond with HIS142; Extended hydrophobic interactions with PHE152, TRP141, MET274150
Ligand C (Structure with a bulkier substituent causing steric hindrance)-6.8Monodentate coordination to Zn2+; H-bond with HIS142; Steric clash with TYR306>1000
Reference (Structure of a known potent HDAC inhibitor, e.g., SAHA)-9.1Bidentate coordination to Zn2+; H-bonds with HIS142, HIS143; Hydrophobic interactions with PHE152, MET27420

Note: The structures, docking scores, and IC50 values in this table are illustrative and intended to demonstrate the format of data presentation. Actual values would be derived from a specific research study.

Visualizing Key Interactions

Visualizing the binding mode of the most promising carboxamide ligand within the active site of the protein is crucial for understanding the structural basis of its activity.

G cluster_protein HDAC8 Active Site cluster_ligand Carboxamide Ligand B His142 HIS142 Phe152 PHE152 Met274 MET274 Zn Zn2+ Carboxamide C=O-NH Carboxamide->His142 H-bond Carboxamide->Zn Coordination Aromatic_Ring Aromatic Ring Aromatic_Ring->Phe152 π-π stacking Hydrophobic_Tail Hydrophobic Tail Hydrophobic_Tail->Met274 Hydrophobic Interaction

Caption: Key interactions of a potent carboxamide ligand in the HDAC8 active site.

Conclusion: From In Silico Predictions to Experimental Validation

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of carboxamide ligands. By adhering to a validated protocol and critically analyzing the results, researchers can gain valuable insights into the structure-activity relationships of their compounds. It is crucial to remember that molecular docking is a predictive tool. The hypotheses generated from these in silico studies must be validated through experimental testing, such as synthesis of the prioritized compounds and in vitro biological assays. The synergy between computational and experimental approaches is the cornerstone of modern, efficient, and successful drug discovery.

References

  • The Scripps Research Institute. (2011, May 15). AutoDock. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • Sixto-López, Y., et al. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. International Journal of Molecular Sciences, 24(23), 16688.
  • Roy, K., et al. (2015). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for 4D-QSAR. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 169-217). Academic Press.
  • NovaDock. (n.d.). NovaDock Molecular Docking Software. DNASTAR. Retrieved from [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]

  • Chakrabarti, P. (1990). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein Engineering, Design and Selection, 4(1), 49-56.
  • Chakrabarti, P. (1990). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein Engineering, 4(1), 49-56.
  • Chakrabarti, P. (1990). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. PubMed. Retrieved from [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Al-Sammarra'e, A., et al. (2022). Synthesis and Biological Evaluation of Furyl-Carboxamide Derivatives as Potential Anticancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-848.
  • ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1475-1486.e8.
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  • Matsuoka, H., et al. (2018). Molecular dynamics analysis to evaluate docking pose prediction. Journal of Molecular Graphics and Modelling, 80, 206-213.
  • Ghafourian, T., & Ghasemi, J. B. (2014). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145-161.
  • Al-Hiari, Y. M., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(13), 5091.
  • Sgrignani, J., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4785.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (n.d.). The binding affinity and RMSD value from molecular docking results of.... Retrieved from [Link]

  • Eid, E. E., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133611.
  • Bashkirov, P. V., et al. (2020). Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. ACS Infectious Diseases, 6(8), 2166-2176.
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  • Kumar, A., et al. (2017). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives.
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Validation

Advanced Mass Spectrometry Fragmentation Analysis of Carboxamide Reaction Products: A Comparative Guide

Executive Summary Carboxamides are ubiquitous structural motifs in pharmaceutical active ingredients (APIs) and natural products. In drug development, the accurate structural elucidation of carboxamide reaction products—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carboxamides are ubiquitous structural motifs in pharmaceutical active ingredients (APIs) and natural products. In drug development, the accurate structural elucidation of carboxamide reaction products—such as differentiating regioisomers or localizing phase II biotransformations like glucuronidation—is a critical analytical bottleneck.

This guide objectively compares the performance of three leading tandem mass spectrometry (MS/MS) fragmentation technologies: Resonance Collision-Induced Dissociation (CID) , Higher-energy Collisional Dissociation (HCD) , and Ultraviolet Photodissociation (UVPD) . By understanding the fundamental gas-phase ion chemistry and causality behind each technique, scientists can select the optimal orthogonal fragmentation strategy for complex structural characterization.

Mechanistic Foundations of Carboxamide Fragmentation

To optimize an MS/MS method, one must understand why carboxamides fragment the way they do. The gas-phase dissociation of protonated aliphatic carboxamides is primarily driven by competing unimolecular dissociation pathways 1:

  • α -Cleavage : This high-energy inductive cleavage occurs at the carbon-carbon bond adjacent to the carbonyl group. It yields a neutral radical and a highly stable acylium cation 2.

  • McLafferty Rearrangement : For carboxamides possessing a γ -hydrogen, a thermodynamically favorable rearrangement occurs. The γ -hydrogen transfers to the carbonyl oxygen, followed by α,β -bond cleavage to expel a neutral alkene, leaving a radical cation base peak 3.

Furthermore, metastable molecular ions of aliphatic carboxamides exhibit long-distance shifts of the protonated functional group, forming intermediate distonic ions that heavily influence the resulting spectra 1.

G cluster_Alpha α-Cleavage Pathway cluster_McLafferty McLafferty Rearrangement MolIon Carboxamide Molecular Ion [M+H]+ AlphaStep C-C Bond Cleavage (Adjacent to Carbonyl) MolIon->AlphaStep High Energy McStep γ-Hydrogen Transfer to Carbonyl Oxygen MolIon->McStep γ-H Present AlphaProd Neutral Radical + Acylium Cation AlphaStep->AlphaProd McProd Neutral Alkene + Radical Cation McStep->McProd

Logical flow of primary carboxamide fragmentation pathways: α-cleavage versus McLafferty rearrangement.

Objective Comparison of Fragmentation Technologies

Different mass spectrometer activation methods dictate which of the aforementioned pathways dominate, directly impacting the structural data obtained.

Resonance CID (Ion Trap)
  • Mechanism: Slow heating via multiple low-energy collisions in a linear ion trap.

  • Causality: Because it is an equilibrium process, energy redistributes across the molecule's vibrational modes before dissociation. Consequently, cleavage occurs almost exclusively at the weakest bonds.

  • Result: Excellent for identifying neutral losses (e.g., −NH3​ , −H2​O ) but often fails to provide deep backbone sequence coverage. It is also subject to the "low-mass cutoff" rule, meaning fragments below ~25-30% of the precursor m/z are not detected 4.

HCD (Beam-Type CID)
  • Mechanism: Ions are accelerated into a multipole collision cell filled with neutral gas (e.g., Nitrogen or Argon).

  • Causality: This non-equilibrium, multi-collision environment deposits a bolus of energy rapidly. Secondary fragmentation of product ions is common.

  • Result: Overcomes the low-mass cutoff, yielding extensive backbone cleavage and generating rich low- m/z diagnostic ions 4. However, labile modifications (like phase II glucuronide conjugates on amides) are often prematurely cleaved, leaving the exact site of modification ambiguous.

UVPD (213 nm)
  • Mechanism: Absorption of 213 nm photons causes rapid electronic excitation ( π→π∗ and π→σ∗ ).

  • Causality: The massive energy deposited (~5.8 eV per photon) drives radical-directed fragmentation pathways before vibrational redistribution can occur.

  • Result: Generates a highly unique mixture of even- and odd-electron fragment ions. Crucially, UVPD retains labile modifications (e.g., intact glucuronides) on the fragment ions, allowing for unambiguous localization of the modification site 5, 6.

G Precursor Precursor Ion Isolation (Quadrupole) CID Resonance CID (Ion Trap) Precursor->CID HCD Beam-Type HCD (Collision Cell) Precursor->HCD UVPD 213 nm UVPD (Photon Absorption) Precursor->UVPD CID_Out Lowest Energy Bonds Broken (Neutral Losses) CID->CID_Out HCD_Out Extensive Backbone Cleavage (Low m/z Fragments) HCD->HCD_Out UVPD_Out Radical-Directed Cleavage (Retains Labile PTMs) UVPD->UVPD_Out

Comparison of activation mechanisms and resulting fragmentation profiles for CID, HCD, and UVPD.

Quantitative Performance Summary

ParameterResonance CIDBeam-Type HCD213 nm UVPD
Energy Deposition Low, slow heating (Equilibrium)High, rapid (Non-equilibrium)Very High, photon absorption
Low Mass Cutoff Yes (~1/3 of precursor m/z )NoNo
Primary Cleavages Neutral losses ( −H2​O , −NH3​ ) α -cleavage, immonium ionsRadical-directed, cross-ring
Isomer Differentiation PoorModerateExcellent
Labile PTM Retention Poor (PTM drops off)Poor (PTM drops off)Excellent (PTM retained)

Self-Validating Experimental Protocol: Isotopic Shift Tracking

To ensure absolute confidence in structural assignments, the following LC-MS/MS protocol incorporates a self-validating isotopic labeling strategy . By utilizing a 1:1 mixture of unlabeled and 13C3​ -labeled carboxamide standards, the protocol inherently validates its own fragmentation assignments. Any fragment containing the intact carboxamide core will exhibit a precise +3.010 Da mass shift, while fragments resulting from the loss of the core will show a 0 Da shift. This internal causality check eliminates false-positive structural assignments.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

  • Synthesize or obtain the target carboxamide reaction product and its stable isotope-labeled counterpart (e.g., 13C3​ -amide).

  • Prepare a 1:1 molar ratio mixture in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (final concentration 1 µg/mL).

Step 2: LC-MS/MS Acquisition Setup

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA).

  • Mass Spectrometry: Utilize a Tribrid mass spectrometer (e.g., Orbitrap Fusion Lumos) capable of CID, HCD, and UVPD.

  • Data-Dependent Acquisition (DDA) Logic:

    • MS1 Scan: Orbitrap resolution 120,000; mass range m/z 150–1000.

    • Targeted Inclusion: Select the unlabeled [M+H]+ and the labeled [M+3+H]+ precursor ions.

    • MS2 Toggling: For each selected precursor, trigger three sequential MS/MS events:

      • Event A (CID): Normalized Collision Energy (NCE) 30%, Ion Trap detection.

      • Event B (HCD): NCE 35%, Orbitrap detection (Resolution 30,000).

      • Event C (UVPD): 213 nm laser, 2 pulses (2 ms per pulse), Orbitrap detection (Resolution 30,000).

Step 3: Data Processing & Self-Validation

  • Extract the MS/MS spectra for both the light and heavy precursors across all three fragmentation modes.

  • Causality Check: Filter the peak lists. A fragment is only assigned as a "core-retained" structure if the exact mass difference between the light fragment and the heavy fragment is 3.010±0.002 Da.

  • Site Localization: Utilize the UVPD spectra to locate intact phase II modifications (e.g., +176 Da for glucuronidation) mapped onto the validated core fragments.

References

  • Mass spectrometric fragmentation reactions of aliphatic carboxamides.
  • Fragment
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation N
  • Creating Unique Fragmentation: Small Molecule Structural Elucidation Using UVPD Thermo Fisher Scientific
  • Ultraviolet Photodissociation for Non-Target Screening-Based Identification of Organic Micro-Pollutants in W

Sources

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